Product packaging for N-Ethyl-2,3-difluorobenzylamine(Cat. No.:CAS No. 1152832-76-2)

N-Ethyl-2,3-difluorobenzylamine

Cat. No.: B1420276
CAS No.: 1152832-76-2
M. Wt: 171.19 g/mol
InChI Key: NGXWXGQLUPFRHH-UHFFFAOYSA-N
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Description

N-Ethyl-2,3-difluorobenzylamine is a useful research compound. Its molecular formula is C9H11F2N and its molecular weight is 171.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11F2N B1420276 N-Ethyl-2,3-difluorobenzylamine CAS No. 1152832-76-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2,3-difluorophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-2-12-6-7-4-3-5-8(10)9(7)11/h3-5,12H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXWXGQLUPFRHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C(=CC=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655750
Record name N-[(2,3-Difluorophenyl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152832-76-2
Record name N-[(2,3-Difluorophenyl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Ethyl-2,3-difluorobenzylamine: A Technical Overview of a Niche Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a technical summary of the available information for N-Ethyl-2,3-difluorobenzylamine, CAS number 1152832-76-2. It is important to note that publicly accessible data on this specific compound is exceptionally limited, suggesting it may be a novel, proprietary, or infrequently synthesized chemical entity. Consequently, this guide summarizes the available data and provides context based on structurally related compounds.

Core Properties

Fundamental physicochemical data for this compound is largely unavailable in published literature or common chemical databases. The following table summarizes the known and predicted properties.

PropertyValueSource
CAS Number 1152832-76-2Multiple Chemical Suppliers
Molecular Formula C₉H₁₁F₂NSigma-Aldrich
Molecular Weight 171.19 g/mol Sigma-Aldrich
Predicted Boiling Point 193.5 ± 25.0 °C at 760 TorrAmadis Chemical[1]
Melting Point Not available-
Density Not available-
Solubility Not available-

Synthesis and Plausible Experimental Protocol

A specific, validated experimental protocol for the synthesis of this compound is not publicly documented. However, a common and effective method for the synthesis of N-alkylated benzylamines is reductive amination.[2] This process typically involves the reaction of a corresponding aldehyde (in this case, 2,3-difluorobenzaldehyde) with an amine (ethylamine) in the presence of a reducing agent.

Generalized Experimental Protocol (Hypothetical):

  • Step 1: Imine Formation. 2,3-difluorobenzaldehyde would be dissolved in a suitable solvent, such as methanol or dichloromethane. An equimolar amount of ethylamine would then be added. The reaction mixture would be stirred at room temperature to facilitate the formation of the corresponding imine intermediate. The progress of this reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Step 2: Reduction. Once imine formation is complete, a reducing agent is added to the reaction mixture. A mild reducing agent like sodium borohydride (NaBH₄) or a more selective agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) is typically used to reduce the imine to the desired secondary amine, this compound.[2] The reaction is usually allowed to proceed at room temperature until completion.

  • Step 3: Work-up and Purification. Upon completion of the reduction, the reaction is quenched, typically with water or a dilute acid. The product is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can then be purified using techniques like column chromatography or distillation to yield the pure this compound.

It is critical to emphasize that this is a generalized protocol based on established chemical principles for similar molecules and has not been specifically validated for this compound.

Mandatory Visualizations

The following diagram illustrates the plausible synthetic workflow for this compound via reductive amination.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2_3_difluorobenzaldehyde 2,3-Difluorobenzaldehyde reductive_amination Reductive Amination (e.g., NaBH(OAc)₃) 2_3_difluorobenzaldehyde->reductive_amination ethylamine Ethylamine ethylamine->reductive_amination product This compound reductive_amination->product G compound This compound (CAS 1152832-76-2) data No Publicly Available Data on Biological Activity or Signaling Pathways compound->data Status

References

Physical and chemical properties of N-Ethyl-2,3-difluorobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of N-Ethyl-2,3-difluorobenzylamine, alongside a plausible experimental protocol for its synthesis. Due to the limited availability of public experimental data for this specific compound, this guide combines known information with established chemical principles and analogous procedures for structurally related molecules.

Core Physical and Chemical Properties

PropertyValueSource
CAS Number 1152832-76-2[1][2]
Molecular Formula C₉H₁₁F₂NCalculated
Molecular Weight 171.19 g/mol [1]
Boiling Point 193.5 ± 25.0 °C (Predicted)Publicly available chemical database prediction
Melting Point Not available-
Density Not available-
Solubility Not available-

Synthesis Methodology: Reductive Amination

A common and effective method for the synthesis of N-alkylated benzylamines is the reductive amination of the corresponding benzaldehyde. For this compound, this involves the reaction of 2,3-difluorobenzaldehyde with ethylamine, followed by in-situ reduction of the resulting imine.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a generalized procedure based on established methods for reductive amination using sodium borohydride.[3][4][5][6]

Materials:

  • 2,3-difluorobenzaldehyde

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl acetate

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Deionized water

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-difluorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol. To this solution, add ethylamine (1.1 to 1.5 equivalents) dropwise at room temperature. The reaction mixture is stirred for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: The reaction mixture is cooled in an ice bath. Sodium borohydride (1.5 to 2 equivalents) is then added portion-wise, ensuring the temperature remains below 10°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 3-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched by the slow addition of deionized water. The organic solvent is then removed under reduced pressure. The resulting aqueous residue is partitioned between dichloromethane (or ethyl acetate) and water.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted two more times with the organic solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Experimental and Logical Diagrams

The following diagrams illustrate the logical workflow of the synthesis and a hypothetical characterization process for this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up & Purification 2_3_difluorobenzaldehyde 2,3-Difluorobenzaldehyde Imine_Formation Imine Formation (Solvent, RT) 2_3_difluorobenzaldehyde->Imine_Formation Ethylamine Ethylamine Ethylamine->Imine_Formation Reduction Reduction (NaBH4, 0°C to RT) Imine_Formation->Reduction In-situ Quenching Quenching (H2O) Reduction->Quenching Extraction Extraction (DCM/EtOAc) Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product N-Ethyl-2,3- difluorobenzylamine Purification->Product

Synthetic workflow for this compound.

Characterization_Workflow Crude_Product Crude Product from Synthesis TLC TLC Analysis (Purity Check) Crude_Product->TLC Purified_Product Purified N-Ethyl-2,3- difluorobenzylamine Structural_Verification Structural Verification Purified_Product->Structural_Verification TLC->Purified_Product If pure Column_Chromatography Column Chromatography TLC->Column_Chromatography If impure Column_Chromatography->Purified_Product NMR NMR Spectroscopy (1H, 13C, 19F) Structural_Verification->NMR MS Mass Spectrometry (MS) Structural_Verification->MS IR Infrared Spectroscopy (IR) Structural_Verification->IR Final_Data Verified Structure & Purity Data NMR->Final_Data MS->Final_Data IR->Final_Data

Logical workflow for purification and characterization.

Biological Activity and Signaling Pathways

As of the current date, there is no publicly available information detailing specific biological activities or associated signaling pathways for this compound. Its structural similarity to intermediates used in the synthesis of pharmaceuticals and agrochemicals suggests its potential as a building block in the development of new bioactive molecules. Researchers investigating this compound would need to conduct initial screenings and in-vitro or in-vivo studies to determine its pharmacological or biological profile.

Concluding Remarks

This compound is a fluorinated benzylamine derivative with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties and a practical, albeit generalized, approach to its synthesis. Further experimental investigation is required to fully characterize its physical, chemical, and biological properties. The provided protocols and workflows are intended to serve as a starting point for researchers and professionals in the field.

References

An In-depth Technical Guide to N-Ethyl-2,3-difluorobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-2,3-difluorobenzylamine is a fluorinated organic compound with potential applications in medicinal chemistry and drug discovery. The incorporation of fluorine atoms can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, making fluorinated benzylamines valuable synthons for the development of novel therapeutic agents. This guide provides a comprehensive overview of the molecular and physicochemical properties of this compound, a detailed, representative protocol for its synthesis, and a discussion of its potential biological significance based on analogous structures.

Core Molecular Information

This compound is a derivative of benzylamine with two fluorine atoms on the phenyl ring and an ethyl group on the nitrogen atom.

PropertyValue
Molecular Formula C9H11F2N
Molecular Weight 171.19 g/mol
CAS Number 1152832-76-2

Physicochemical Data

Detailed experimental data for this compound is not extensively published. The following table includes known data and estimates based on closely related compounds like 2,3-difluorobenzylamine and 2,4-difluorobenzylamine.

PropertyValue/Information
Appearance Expected to be a liquid
Boiling Point Estimated based on related compounds to be in the range of 180-200 °C
Solubility Likely soluble in organic solvents such as methanol, ethanol, and dichloromethane.[1]
pKa Estimated to be around 8.4-8.6 (for the conjugate acid)

Synthesis Protocol: Reductive Amination

A common and effective method for the synthesis of N-alkylated benzylamines is reductive amination.[2][3] This process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine.

Representative Experimental Protocol

Objective: To synthesize this compound from 2,3-difluorobenzaldehyde and ethylamine via reductive amination.

Materials:

  • 2,3-difluorobenzaldehyde

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[4][5]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 2,3-difluorobenzaldehyde (1.0 eq) in dichloromethane (DCM), add ethylamine (1.1 eq).

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.

  • Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, quench the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica gel.

Visualization of Synthetic Pathway

The synthesis of this compound can be visualized as a two-step, one-pot reaction.

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 2_3_difluorobenzaldehyde 2,3-Difluorobenzaldehyde imine Imine Intermediate 2_3_difluorobenzaldehyde->imine Condensation ethylamine Ethylamine ethylamine->imine product This compound imine->product Reduction (e.g., NaBH(OAc)₃)

Caption: Synthesis of this compound via reductive amination.

Potential Biological Significance and Applications

While specific biological data for this compound is not available, the broader class of fluorinated benzylamines has shown significant utility in drug discovery.[6] The fluorine substituents can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[6]

Derivatives of fluorinated benzylamines have been investigated as:

  • Enzyme Inhibitors: Compounds with fluorinated benzylamine motifs have shown potential in targeting enzymes like Protein Arginine Methyltransferase 5 (PRMT5), which is implicated in various cancers.[6]

  • Receptor Ligands: N-alkylated and N-acylated fluorinated benzazepines, which can be synthesized from fluorinated benzylamines, have been evaluated as high-affinity ligands for dopamine D1 receptors, with potential applications in neuroscience.[7]

  • Intermediates for Pharmaceuticals and Agrochemicals: Difluorobenzylamines are common building blocks in the synthesis of antihistamines, antidepressants, and antipsychotics, as well as herbicides and insecticides.[1]

General Workflow for Novel Compound Evaluation

The evaluation of a novel compound like this compound in a drug discovery context follows a structured workflow.

G Synthesis Synthesis and Purification Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Physicochemical Physicochemical Profiling (Solubility, pKa, logP) Characterization->Physicochemical Screening In Vitro Biological Screening (Target-based or Phenotypic) Physicochemical->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Screening Iterative Process In_Vivo In Vivo Efficacy and PK/PD Studies Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: General drug discovery workflow for a novel chemical entity.

Safety Information

Conclusion

This compound represents a potentially valuable building block for medicinal chemistry and drug discovery. Its fluorinated structure suggests favorable properties for developing novel therapeutic agents. While specific biological data is currently lacking, the established synthetic routes and the known activities of analogous compounds provide a strong basis for its further investigation by researchers and drug development professionals. The provided synthetic protocol and evaluation workflow offer a foundational guide for the exploration of this and similar compounds.

References

An In-depth Technical Guide to the Spectral Data of N-Ethyl-2,3-difluorobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental spectral data for N-Ethyl-2,3-difluorobenzylamine is limited. The data presented in this guide is predicted based on the analysis of structurally similar compounds and established principles of spectroscopic analysis. This guide is intended to provide researchers, scientists, and drug development professionals with a reference for the expected spectral characteristics of this compound and the methodologies for its analysis.

Introduction

This compound is a fluorinated organic compound with potential applications in pharmaceutical and agrochemical research. The presence of the difluorobenzyl motif can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. A thorough understanding of its spectral characteristics is essential for its identification, purity assessment, and structural elucidation in various research and development settings. This guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standard experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral data of N-ethylbenzylamine and the expected influence of the 2,3-difluoro substitution on the benzyl ring.

2.1. Predicted ¹H NMR Data

  • Solvent: CDCl₃

  • Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.10 - 7.30m3HAr-H
~ 3.80s2HAr-CH ₂-N
~ 2.65q2HN-CH ₂-CH₃
~ 1.15t3HN-CH₂-CH

2.2. Predicted ¹³C NMR Data

  • Solvent: CDCl₃

  • Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~ 150 (dd)C -F
~ 148 (dd)C -F
~ 135 (t)Ar-C (quaternary)
~ 124 (m)Ar-C H
~ 120 (m)Ar-C H
~ 115 (m)Ar-C H
~ 53Ar-C H₂-N
~ 45N-C H₂-CH₃
~ 15N-CH₂-C H₃

2.3. Predicted ¹⁹F NMR Data

  • Reference: CFCl₃

  • Frequency: 376 MHz

Chemical Shift (δ, ppm)Assignment
~ -138Ar-F
~ -155Ar-F

2.4. Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500WeakN-H stretch (secondary amine, if present as impurity)
3050 - 3100MediumAromatic C-H stretch
2850 - 2980MediumAliphatic C-H stretch
1600, 1480MediumAromatic C=C stretch
1200 - 1300StrongC-N stretch
1000 - 1100StrongC-F stretch

2.5. Predicted Mass Spectrometry (MS) Data

  • Ionization Method: Electron Ionization (EI)

m/zRelative IntensityAssignment
171Moderate[M]⁺ (Molecular Ion)
156High[M - CH₃]⁺
142High[M - C₂H₅]⁺
127High[F₂C₆H₃CH₂]⁺ (Difluorobenzyl cation)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[1]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1]

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

    • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[2]

    • For ¹H NMR, acquire the spectrum using a standard pulse program (e.g., zg30). A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.[3]

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance of ¹³C.[3]

    • For ¹⁹F NMR, use a suitable pulse program and reference the spectrum to an appropriate standard (e.g., CFCl₃).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the solvent residual peak or the internal standard.

    • Integrate the signals in the ¹H NMR spectrum.

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small drop of liquid this compound directly onto the ATR crystal.[4]

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal.[5]

    • Acquire the sample spectrum over the desired spectral range (e.g., 4000-400 cm⁻¹).[5]

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[5]

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

    • Label the significant peaks with their wavenumbers.

3.3. Mass Spectrometry (MS)

  • Sample Introduction:

    • For a volatile liquid, the sample can be introduced via a gas chromatograph (GC-MS) or a direct insertion probe.

    • If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC.

  • Ionization (Electron Ionization - EI):

    • The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[6][7]

    • This causes the molecules to ionize and fragment.[6][7]

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation:

    • Identify the molecular ion peak to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain information about the structure of the molecule. The fragmentation of this compound is expected to involve the loss of the ethyl group and cleavage of the benzylic C-N bond.

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Sample Preparation IR FT-IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Process_NMR Process NMR Data (Chemical Shifts, Couplings, Integrals) NMR->Process_NMR Process_IR Process IR Data (Functional Group Identification) IR->Process_IR Process_MS Process MS Data (Molecular Ion, Fragmentation) MS->Process_MS Structure Structural Confirmation Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

References

N-Ethyl-2,3-difluorobenzylamine: A Technical Overview of its Structure, Stereochemistry, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-2,3-difluorobenzylamine is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, an analysis of its stereochemical properties, and a detailed, plausible experimental protocol for its synthesis. All quantitative data is presented in a structured format for clarity, and a visual representation of the synthetic pathway is provided.

Chemical Structure and Properties

This compound possesses a molecular formula of C9H11F2N and a molecular weight of 171.19 g/mol . The structure features a benzyl group substituted with two fluorine atoms at the 2 and 3 positions of the phenyl ring. An ethyl group is attached to the nitrogen atom of the aminomethyl moiety. The presence of the difluorobenzyl motif can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a point of interest in drug design.

Physicochemical Data

Quantitative data for this compound is not extensively reported in the literature. However, based on the properties of the parent compound, benzylamine, the following are estimated physicochemical properties:

PropertyEstimated ValueSource/Basis
Molecular FormulaC9H11F2N---
Molecular Weight171.19 g/mol
AppearanceColorless to pale yellow liquidAnalogy to benzylamine[1]
Boiling Point> 185 °CExpected to be higher than benzylamine due to increased molecular weight[1][2]
Density~1.1 g/mLExpected to be higher than benzylamine due to fluorine substitution[1][2]
SolubilitySoluble in organic solvents (e.g., ethanol, methanol, dichloromethane), sparingly soluble in waterAnalogy to benzylamine and other N-alkylated amines[2]
pKa~9-10Typical range for secondary benzylamines

Note: These values are estimations based on the known properties of benzylamine and the expected influence of the ethyl and difluoro substitutions. Experimental verification is required for precise determination.

Stereochemistry

Based on its chemical structure, this compound is an achiral molecule. The carbon atom of the methylene bridge (-CH2-) is bonded to two hydrogen atoms, and there are no other stereocenters within the molecule. Therefore, it does not exhibit enantiomerism or diastereomerism.

Synthesis

A plausible and efficient method for the synthesis of this compound is via the reductive amination of 2,3-difluorobenzaldehyde with ethylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced to the final secondary amine.

Proposed Synthetic Workflow

Synthetic_Workflow_of_this compound 2,3-Difluorobenzaldehyde 2,3-Difluorobenzaldehyde Imine_Intermediate N-(2,3-Difluorobenzylidene)ethanamine (Imine Intermediate) 2,3-Difluorobenzaldehyde->Imine_Intermediate Condensation Ethylamine Ethylamine Ethylamine->Imine_Intermediate N_Ethyl_Product This compound Imine_Intermediate->N_Ethyl_Product Reduction Reducing_Agent Sodium Borohydride (NaBH4) or Hydrogen (H2) with Pd/C Reducing_Agent->N_Ethyl_Product

Caption: Proposed synthesis of this compound via reductive amination.

Detailed Experimental Protocol

This protocol is a general guideline based on established procedures for reductive amination.[3] Optimization may be required to achieve the best results.

Materials:

  • 2,3-Difluorobenzaldehyde

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Methanol (or another suitable protic solvent)

  • Sodium borohydride (NaBH4)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-difluorobenzaldehyde (1 equivalent) in methanol.

  • Imine Formation: To the stirred solution, add a solution of ethylamine (1.1 equivalents) dropwise at room temperature. The reaction mixture is typically stirred for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: The reaction mixture is cooled in an ice bath. Sodium borohydride (1.5 equivalents) is then added portion-wise, ensuring the temperature remains below 10 °C.

  • Quenching and Workup: After the addition of the reducing agent is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are then washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Conclusion

This compound is a structurally straightforward, achiral molecule. While specific experimental data for this compound is limited, its synthesis can be reliably achieved through standard organic chemistry methodologies such as reductive amination. The information provided in this guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this and related fluorinated benzylamines. Further experimental investigation is necessary to fully characterize its physicochemical properties and explore its utility in various scientific domains.

References

An In-depth Technical Guide to the Solubility of N-Ethyl-2,3-difluorobenzylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Ethyl-2,3-difluorobenzylamine, a key intermediate in medicinal chemistry and material science. Understanding the solubility of this compound is crucial for its synthesis, purification, and application in various research and development settings. This document outlines its expected qualitative solubility in common organic solvents, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for these experiments.

Introduction to the Solubility of this compound

This compound is a substituted benzylamine derivative. Its molecular structure, featuring a polar amine group, a non-polar ethyl group, and a fluorinated aromatic ring, dictates its solubility behavior. The presence of the amine group suggests basicity and the potential for salt formation in acidic solutions, which can significantly alter its solubility in aqueous media. In organic solvents, its solubility will be governed by the principle of "like dissolves like," where its polarity and capacity for hydrogen bonding will determine its miscibility with various solvents. Generally, amines are soluble in a wide range of organic solvents.[1][2][3] The fluorine substituents can influence the molecule's overall polarity and intermolecular interactions, potentially affecting its solubility profile compared to non-fluorinated analogues.

Qualitative Solubility Data

Solvent ClassSpecific SolventsExpected Qualitative SolubilityRationale
Polar Protic Methanol, EthanolSolubleThe amine group can form hydrogen bonds with the hydroxyl group of the alcohol. The overall polarity is compatible.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleThe polarity of these solvents is sufficient to dissolve the moderately polar this compound through dipole-dipole interactions.
Non-Polar Hexane, TolueneSparingly Soluble to InsolubleThe significant polarity of the amine group and the fluorinated ring makes it less compatible with non-polar solvents.
Halogenated Dichloromethane, ChloroformSolubleThese solvents have a moderate polarity and are generally good solvents for a wide range of organic compounds, including amines.
Ethers Diethyl Ether, Tetrahydrofuran (THF)SolubleEthers are good solvents for amines due to their ability to act as hydrogen bond acceptors and their moderate polarity.[1]
Aqueous Acidic 5% Hydrochloric Acid (HCl)SolubleAs a basic amine, it will react with the acid to form a water-soluble ammonium salt.[1][2][3][6][7]
Aqueous Basic 5% Sodium Hydroxide (NaOH)InsolubleThe amine is not expected to react with a base. Its solubility would be similar to that in water.
Water WaterSparingly Soluble to InsolubleThe presence of the non-polar benzyl and ethyl groups is likely to outweigh the polarity of the amine group, leading to low water solubility. The related compound, benzylamine, is described as a colorless water-soluble liquid[4]. However, the ethyl and difluoro substitutions on this compound likely decrease its water solubility.

Experimental Protocol for Qualitative Solubility Determination

The following protocol outlines a standard procedure for determining the qualitative solubility of an organic compound such as this compound in various solvents.[2][6][7]

Materials:

  • This compound

  • Small test tubes

  • Vortex mixer or stirring rod

  • Droppers or pipettes

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, diethyl ether, hexane, toluene)

  • Distilled water

  • 5% (w/v) Hydrochloric acid solution

  • 5% (w/v) Sodium hydroxide solution

Procedure:

  • Sample Preparation: Place approximately 20-30 mg of this compound into a clean, dry test tube. If the compound is a liquid, use 1-2 drops.

  • Solvent Addition: Add the chosen solvent to the test tube in 0.5 mL increments, up to a total of 3 mL.

  • Mixing: After each addition of the solvent, vigorously mix the contents of the test tube using a vortex mixer or by flicking the tube for at least 30 seconds. A stirring rod can also be used.

  • Observation: Observe the mixture against a well-lit background to determine if the compound has dissolved. A compound is considered soluble if it forms a clear, homogeneous solution with no visible solid particles.

  • Recording Results: Record the observation as "soluble," "sparingly soluble" (if partial dissolution occurs), or "insoluble."

  • Systematic Testing: Perform the solubility test for each of the selected organic and aqueous solvents. It is logical to start with water, followed by aqueous acidic and basic solutions, and then the panel of organic solvents.

  • Safety Precautions: All experimental work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the qualitative solubility testing of this compound.

Solubility_Workflow start Start with this compound test_water Test Solubility in Water start->test_water observe_water Observe test_water->observe_water soluble_water Soluble in Water observe_water->soluble_water Yes insoluble_water Insoluble in Water observe_water->insoluble_water No test_organic Test Solubility in Organic Solvents (Methanol, Ethanol, Acetone, DCM, etc.) soluble_water->test_organic test_hcl Test Solubility in 5% HCl insoluble_water->test_hcl observe_hcl Observe test_hcl->observe_hcl soluble_hcl Soluble in 5% HCl (Basic Compound) observe_hcl->soluble_hcl Yes insoluble_hcl Insoluble in 5% HCl observe_hcl->insoluble_hcl No soluble_hcl->test_organic insoluble_hcl->test_organic observe_organic Observe & Record test_organic->observe_organic soluble_organic Soluble in Specific Organic Solvent(s) observe_organic->soluble_organic end End of Analysis soluble_organic->end

Caption: A flowchart of the qualitative solubility testing workflow.

Conclusion

This technical guide provides essential information on the solubility of this compound for professionals in research and drug development. While quantitative data is not currently available, the provided qualitative solubility table, based on chemical principles, offers a reliable starting point for solvent selection. The detailed experimental protocol and the logical workflow diagram serve as practical tools for in-house solubility determination. A thorough understanding of the solubility of this compound is fundamental for its effective handling, purification, and application in the synthesis of novel chemical entities.

References

The Pivotal Role of Fluorinated Benzylamines in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the burgeoning research applications of fluorinated benzylamines. The strategic incorporation of fluorine into the benzylamine scaffold has unlocked significant advancements across medicinal chemistry, agrochemistry, and materials science. This document outlines the core physicochemical properties, key research applications with supporting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Introduction: The Fluorine Advantage

The introduction of fluorine into organic molecules imparts unique properties that are highly advantageous for developing bioactive compounds and advanced materials. Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall conformation.[1] In the context of benzylamines, these modifications have led to the development of potent enzyme inhibitors, highly selective receptor ligands, and innovative agrochemicals and materials.[2][3][4]

Fluorinated benzylamines often exhibit enhanced metabolic stability due to the resistance of the C-F bond to enzymatic cleavage, leading to improved pharmacokinetic profiles.[3] Furthermore, the electron-withdrawing nature of fluorine can alter the acidity of nearby protons and influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for molecular recognition at biological targets.[1]

Key Research Applications

Medicinal Chemistry

Fluorinated benzylamines are a cornerstone in modern drug discovery, with prominent applications in neuropharmacology, oncology, and infectious diseases.

Fluorinated benzylamines have been extensively explored as inhibitors of various enzymes, including monoamine oxidase B (MAO-B), a key target in the treatment of Parkinson's disease.[4][5] The fluorinated moieties can enhance the binding affinity and selectivity of these inhibitors.

Table 1: In Vitro MAO-B Inhibitory Activity of Fluorinated Benzylamine Derivatives

CompoundStructureIC50 (µM)Reference
4i N-(5-chlorobenzothiazol-2-yl)-2-(4-((4-methylbenzyl)amino)phenylsulfonamido)acetamide0.041 ± 0.001[5]
4t N-(5-chlorobenzothiazol-2-yl)-2-(4-(benzylamino)phenylsulfonamido)acetamide0.065 ± 0.002[5]
Selegiline (Reference) (R)-N-methyl-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine0.037 ± 0.001[5]

The development of selective ligands for neuroreceptors is crucial for understanding and treating neurological and psychiatric disorders. Fluorinated benzylamines have been successfully employed to create high-affinity ligands for targets such as the sigma-2 (σ2) receptor, which is implicated in cancer and neurological diseases.[2]

Table 2: Binding Affinity of Fluorinated Spirocyclic σ2 Receptor Ligands

CompoundStructureKi (σ2) (nM)Reference
cis-15c cis-N-(2,4-dimethylbenzyl)-5-fluoro-3-methoxy-3,4-dihydrospiro[[2]benzopyran-1,1'-cyclohexan]-4'-amine51[2]
cis-28e cis-N-[4-(fluoromethyl)-2-methylbenzyl]-3-methoxy-3,4-dihydrospiro[[2]benzopyran-1,1'-cyclohexan]-4'-amine57[2]
cis-28c cis-N-[4-(fluoromethyl)-2-methylbenzyl]-5-fluoro-3-methoxy-3,4-dihydrospiro[[2]benzopyran-1,1'-cyclohexan]-4'-amine874[2]

Fluorine-18 is a widely used radionuclide for PET imaging, and fluorinated benzylamines serve as valuable precursors for the synthesis of PET tracers.[6] These tracers enable the non-invasive visualization and quantification of biological targets in vivo, aiding in disease diagnosis and the development of new therapeutics.

Agrochemistry

In the agrochemical industry, the introduction of fluorine can enhance the efficacy and stability of pesticides and herbicides.[4] Fluorinated benzylamines are used as building blocks for novel agrochemicals with improved performance and environmental profiles. For instance, the photolytic stability of fluorinated pesticides is a key area of research to understand their environmental fate.[7]

Materials Science

The unique properties of fluorinated compounds are also harnessed in materials science. Fluorinated polymers, for example, exhibit high thermal stability, chemical resistance, and low surface energy.[8][9][10] While not always directly derived from benzylamines, the principles of fluorine chemistry are applied to create advanced materials such as fluorinated polyimide films with enhanced optical and thermal properties.[11]

Experimental Protocols

Synthesis of Fluorinated Benzylamines

A general and robust method for the synthesis of N-benzylamines involves a two-step process of iminization followed by hydrogenation.[12]

Step 1: Iminization A substituted benzaldehyde is reacted with a primary amine in a suitable solvent, such as a water-miscible solvent, to form an imine. This reaction is typically carried out at room temperature.[12]

Step 2: Hydrogenation The resulting imine is then hydrogenated in the presence of a catalyst, such as palladium on carbon, to yield the corresponding N-benzylamine. The hydrogenation is performed in the same reaction vessel without the need to isolate the intermediate imine.[12]

A specific example is the synthesis of 2-fluoro-6-(trifluoromethyl)benzylamine, a key intermediate in the production of the drug Elagolix. This involves the reaction of 3-fluoro-2-methylbenzotrifluoride, which is first brominated and then reacted with an amine source.[6]

Enzyme Inhibition Assay

The inhibitory activity of fluorinated benzylamines against enzymes like MAO-B can be determined using a fluorometric assay.[5]

Protocol Outline:

  • Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer, pH 7.4), a solution of the enzyme (e.g., recombinant human MAO-B), a solution of the substrate (e.g., kynuramine), and solutions of the test compounds (fluorinated benzylamines) at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution to each well.

    • Add the test compound solutions to the respective wells and incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Monitor the fluorescence generated over time using a microplate reader. The product of the MAO-B reaction with kynuramine, 4-hydroxyquinoline, is fluorescent.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[13][14][15]

Visualizing Pathways and Workflows

Signaling Pathways

Inhibition of MAO-B by fluorinated benzylamines can have neuroprotective effects by preventing the breakdown of dopamine and reducing the production of reactive oxygen species.[16] This can modulate downstream signaling pathways related to cell survival and apoptosis.[17]

MAO_B_Inhibition FB Fluorinated Benzylamine MAOB MAO-B FB->MAOB Inhibits ROS Reactive Oxygen Species (ROS) MAOB->ROS Generates Neuroprotection Neuroprotection MAOB->Neuroprotection Inhibition leads to Dopamine Dopamine DOPAC DOPAC Dopamine->DOPAC Metabolized by MAO-B Sigma2_Signaling FBLigand Fluorinated Benzylamine Ligand (Agonist) Sigma2 Sigma-2 Receptor FBLigand->Sigma2 Binds to Ca_Mobilization Intracellular Ca2+ Mobilization Sigma2->Ca_Mobilization Induces Caspase_Activation Caspase Activation Ca_Mobilization->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Initiates PET_Tracer_Synthesis Start Start: [18F]Fluoride Production (Cyclotron) Trapping [18F]Fluoride Trapping (Anion Exchange Cartridge) Start->Trapping Elution Elution of [18F]Fluoride Trapping->Elution Drying Azeotropic Drying Elution->Drying Radiolabeling Radiolabeling Reaction with Precursor Drying->Radiolabeling Purification Purification (e.g., HPLC) Radiolabeling->Purification Formulation Formulation in Saline Solution Purification->Formulation QC Quality Control Formulation->QC End Final PET Tracer QC->End QSAR_Workflow Data Data Collection: Structures and Biological Activity (e.g., IC50) Descriptors Molecular Descriptor Calculation Data->Descriptors Splitting Data Splitting: Training and Test Sets Descriptors->Splitting ModelDev Model Development (e.g., MLR, PLS) Splitting->ModelDev Validation Model Validation (Internal and External) ModelDev->Validation Prediction Prediction of Activity for New Compounds Validation->Prediction

References

The Pivotal Role of N-Ethyl-2,3-difluorobenzylamine as a Chemical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-2,3-difluorobenzylamine is a fluorinated aromatic amine that holds significant potential as a versatile chemical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The presence of the difluorobenzyl moiety can impart desirable properties to target molecules, such as enhanced metabolic stability, increased binding affinity to biological targets, and improved lipophilicity. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering valuable insights for researchers and professionals engaged in drug discovery and development. While specific literature on this exact compound is limited, this guide draws upon established chemical principles and data from closely related analogues to present a predictive yet thorough resource.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
CAS Number 1152832-76-2--INVALID-LINK--
Molecular Formula C₉H₁₁F₂N--INVALID-LINK--
Molecular Weight 171.19 g/mol --INVALID-LINK--
Appearance Colorless to light yellow liquid (Predicted)N/A
Boiling Point Not reportedN/A
Melting Point Not reportedN/A
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate) (Predicted)N/A

Synthesis of this compound

The most plausible and efficient method for the synthesis of this compound is through the reductive amination of 2,3-difluorobenzaldehyde with ethylamine. This two-step, one-pot reaction involves the formation of an imine intermediate, which is subsequently reduced to the desired secondary amine.

General Reaction Scheme

Synthesis_Workflow A 2,3-Difluorobenzaldehyde C [Imine Intermediate] A->C + B Ethylamine B->C D This compound C->D + R Reducing Agent (e.g., NaBH(OAc)₃) R->D

Figure 1: Synthetic workflow for this compound via reductive amination.
Detailed Experimental Protocol (Predictive)

This protocol is based on established procedures for the reductive amination of substituted benzaldehydes.

Materials:

  • 2,3-Difluorobenzaldehyde

  • Ethylamine (as a solution in a suitable solvent, e.g., 2M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • To a solution of 2,3-difluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add ethylamine solution (1.1 eq) dropwise at room temperature.

  • Add glacial acetic acid (1.1 eq) to the reaction mixture and stir for 30 minutes to facilitate imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

  • Add the reducing agent slurry to the reaction mixture in portions over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Predicted Quantitative Data

The following table provides predicted quantitative data for the synthesis, based on typical yields for similar reductive amination reactions.

ParameterPredicted Value
Yield 80-95%
Purity (post-purification) >98%
Reaction Time 12-16 hours
Reaction Temperature Room Temperature

Role as a Chemical Intermediate in Drug Discovery

Hypothetical Application in Medicinal Chemistry

The following diagram illustrates a hypothetical synthetic pathway where this compound could be utilized in a multi-step synthesis of a potential bioactive compound.

Medicinal_Chemistry_Application cluster_0 Intermediate Synthesis cluster_1 Core Scaffold Formation cluster_2 Final Product Synthesis A This compound C Coupled Intermediate A->C Coupling Reaction (e.g., Buchwald-Hartwig) B Coupling Partner (e.g., Heterocyclic Halide) B->C D Further Functionalization C->D Modification E Bioactive Compound D->E Final Step

Figure 2: Hypothetical application of this compound in a drug discovery workflow.

In such a workflow, the primary amine of this compound can undergo various transformations, including:

  • N-Acylation: Reaction with acyl chlorides or carboxylic acids to form amides.

  • N-Alkylation: Further alkylation to form tertiary amines.

  • Nucleophilic Aromatic Substitution: Displacement of a leaving group on an aromatic or heteroaromatic ring.

  • Coupling Reactions: Participation in metal-catalyzed cross-coupling reactions to form C-N bonds.

Spectroscopic Data (Predicted)

Accurate characterization of this compound is essential. While experimental spectra are not publicly available, predicted NMR data can serve as a useful reference.

¹H NMR (Predicted, CDCl₃, 400 MHz):

  • δ 7.10-7.00 (m, 2H, Ar-H)

  • δ 6.95-6.85 (m, 1H, Ar-H)

  • δ 3.85 (s, 2H, Ar-CH₂)

  • δ 2.70 (q, J = 7.2 Hz, 2H, N-CH₂-CH₃)

  • δ 1.20 (t, J = 7.2 Hz, 3H, N-CH₂-CH₃)

  • δ 1.50 (br s, 1H, NH)

¹³C NMR (Predicted, CDCl₃, 100 MHz):

  • δ 151.5 (dd, J = 245, 13 Hz, C-F)

  • δ 148.0 (dd, J = 247, 14 Hz, C-F)

  • δ 127.5 (dd, J = 11, 4 Hz, Ar-C)

  • δ 124.0 (t, J = 4 Hz, Ar-CH)

  • δ 121.0 (d, J = 2 Hz, Ar-CH)

  • δ 115.5 (d, J = 17 Hz, Ar-CH)

  • δ 45.0 (Ar-CH₂)

  • δ 44.5 (N-CH₂)

  • δ 15.0 (CH₃)

Conclusion

This compound represents a promising and versatile intermediate for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its synthesis via reductive amination is a robust and scalable method. The incorporation of the 2,3-difluorobenzyl moiety can significantly influence the biological and physical properties of the final products. This technical guide, while predictive in nature due to the limited specific literature, provides a solid foundation for researchers to explore the potential of this valuable building block in their synthetic endeavors. Further research into the specific applications and biological activities of derivatives of this compound is warranted and expected to yield exciting discoveries.

Technical Guide: N-Ethyl-2,3-difluorobenzylamine (CAS: 1152832-76-2) - Safety Data and Handling Precautions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided herein is a collation of available data and general safety principles. A specific Safety Data Sheet (SDS) for N-Ethyl-2,3-difluorobenzylamine was not publicly available at the time of writing. Therefore, data from the structurally similar compound, 2,4-Difluorobenzylamine, has been used to infer potential hazards and handling precautions. This guide should be used as a supplementary resource, and it is imperative to consult a certified SDS from the supplier before any handling or use of this chemical.

Chemical Identification and Properties

This compound is a fluorinated organic compound with potential applications in medicinal chemistry and material science. Its chemical structure and properties are summarized below.

PropertyValueSource
CAS Number 1152832-76-2Sigma-Aldrich, Amadis Chemical
Molecular Formula C9H11F2NSigma-Aldrich, Amadis Chemical
Molecular Weight 171.19 g/mol Sigma-Aldrich
Boiling Point 193.5 ± 25.0 °C (at 760 Torr, Predicted)Amadis Chemical
Appearance Not specified (likely a liquid)Inferred
Storage Temperature 2-8°C for long-term storageAmadis Chemical

Hazard Identification and Classification

Due to the absence of a specific SDS for this compound, the hazard classification is inferred from the closely related compound, 2,4-Difluorobenzylamine (CAS: 72235-52-0). It is crucial to handle this compound with the assumption that it possesses similar or greater hazards.

Hazard ClassGHS PictogramSignal WordHazard StatementPrecautionary Statements
Skin Corrosion/Irritation GHS05DangerH314: Causes severe skin burns and eye damage.P280, P303+P361+P353, P363, P305+P351+P338
Acute Toxicity (Oral, Dermal, Inhalation) GHS07WarningH302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.P261, P280, P301+P312, P302+P352, P304+P340
Serious Eye Damage/Eye Irritation GHS05DangerH318: Causes serious eye damage.P280, P305+P351+P338
Respiratory Tract Irritation GHS07WarningH335: May cause respiratory irritation.P261, P304+P340

Experimental Protocol: Safe Handling in a Laboratory Setting

This protocol outlines the essential steps for the safe handling of this compound in a research environment.

3.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: Wear a flame-retardant laboratory coat. For larger quantities or procedures with a higher risk of splashing, an impervious apron is recommended.

  • Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.

3.2. Engineering Controls

  • Ventilation: A properly functioning chemical fume hood is mandatory for all procedures involving this chemical.

  • Eyewash Station and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible and in good working order in the immediate vicinity of the handling area.

3.3. Handling Procedure

  • Preparation:

    • Read and understand the available safety information, including this guide and any supplier-provided documentation.

    • Ensure all necessary PPE is worn correctly.

    • Verify that the chemical fume hood is operational.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Have appropriate spill cleanup materials readily available.

  • Dispensing and Use:

    • Conduct all work within the sash of the chemical fume hood.

    • When transferring the liquid, use appropriate tools such as a pipette with a bulb or a syringe. Avoid pouring directly from large containers to minimize splashing.

    • Keep the container tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as strong oxidizing agents and acids.

    • The recommended long-term storage temperature is between 2°C and 8°C.

3.4. Disposal

  • Dispose of waste material in accordance with all applicable federal, state, and local regulations.

  • Contaminated materials (e.g., gloves, pipette tips) should be placed in a designated hazardous waste container.

Signaling Pathways and Toxicological Data

There is currently no publicly available information on the specific signaling pathways affected by this compound or detailed toxicological studies on this compound. Research in this area is required to understand its mechanism of action and potential long-term health effects.

Visualizations

Logical Workflow for Safe Chemical Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response prep1 Review SDS and Safety Info prep2 Don Appropriate PPE prep1->prep2 prep3 Verify Engineering Controls (Fume Hood, Eyewash) prep2->prep3 handle1 Work in Chemical Fume Hood prep3->handle1 handle2 Dispense and Use with Care handle1->handle2 handle3 Keep Container Closed handle2->handle3 emergency1 Spill or Exposure Occurs handle2->emergency1 Potential Incident post1 Properly Store Chemical handle3->post1 post2 Dispose of Waste Correctly post1->post2 post3 Decontaminate Work Area post2->post3 emergency2 Follow Emergency Procedures (Eyewash, Shower) emergency1->emergency2 emergency3 Notify Supervisor and Seek Medical Attention emergency2->emergency3

Caption: Logical workflow for safe handling and emergency response for hazardous chemicals.

This in-depth technical guide provides a framework for the safe handling of this compound based on the best available, albeit limited, information. It is the responsibility of the user to seek out the most current and specific safety data from the manufacturer and to conduct a thorough risk assessment before commencing any experimental work.

In-Depth Technical Guide: Thermal Stability and Degradation Profile of N-Ethyl-2,3-difluorobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific thermal stability and degradation profile of N-Ethyl-2,3-difluorobenzylamine is limited. This guide provides a framework of the expected methodologies, data presentation, and analysis based on standard practices for analogous chemical compounds. The presented data and degradation pathways are illustrative and should be considered hypothetical.

Introduction

This compound is a fluorinated aromatic amine of interest in medicinal chemistry and materials science. Understanding its thermal stability and degradation profile is critical for determining its suitability for various applications, including pharmaceutical formulation, chemical synthesis, and long-term storage. This document outlines the standard analytical procedures and expected outcomes for the thermal analysis of this compound.

Thermal Stability Analysis

The thermal stability of a compound is typically assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on mass loss as a function of temperature and the temperatures of thermal events, respectively.

Hypothetical Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as it is heated at a constant rate. The resulting data can be used to determine the onset of decomposition and the temperature ranges of significant degradation events.

ParameterHypothetical ValueInterpretation
Onset of Decomposition (Tonset) 220 °CThe temperature at which significant thermal degradation begins.
Temperature at 5% Mass Loss (T5%) 235 °CA common metric for the initial stage of degradation.
Temperature at Maximum Rate of Decomposition (Tpeak) 280 °CThe temperature at which the rate of mass loss is highest.
Residue at 600 °C 2.5%The percentage of non-volatile material remaining at high temperature.
Hypothetical Differential Scanning Calorimetry (DSC) Data

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can identify melting points, glass transitions, and exothermic or endothermic decomposition events.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)Interpretation
Melting Point 85 °C88 °C110 J/g (Endothermic)Indicates the transition from solid to liquid phase.
Decomposition 225 °C285 °C-450 J/g (Exothermic)Corresponds to the exothermic breakdown of the molecule.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of thermal analysis experiments.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: 5-10 mg of this compound is accurately weighed into an aluminum or platinum pan.

  • Atmosphere: The experiment is conducted under a controlled atmosphere, typically nitrogen or air, at a flow rate of 50 mL/min to prevent oxidative degradation unless it is the focus of the study.

  • Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.

  • Data Analysis: The mass loss versus temperature curve is analyzed to determine the onset of decomposition, peak degradation temperatures, and residual mass.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: 2-5 mg of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Atmosphere: A purge gas, such as nitrogen, is used at a flow rate of 20 mL/min.

  • Heating Program: The sample is typically heated at a constant rate of 10 °C/min over a temperature range that encompasses the expected thermal events (e.g., 25 °C to 350 °C).

  • Data Analysis: The heat flow versus temperature curve is analyzed to identify and quantify thermal events such as melting and decomposition.

Degradation Profile

Identifying the degradation products is essential for understanding the decomposition mechanism. This is often achieved by coupling TGA with mass spectrometry (TGA-MS) or by analyzing the residues of thermal stress studies using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Hypothetical Degradation Pathway

The thermal degradation of this compound would likely involve the cleavage of the C-N bonds as they are typically the weakest bonds in the molecule. The fluorinated benzene ring is expected to be more stable. A plausible, though hypothetical, degradation pathway is outlined below.

G parent This compound intermediate1 2,3-Difluorobenzyl Radical parent->intermediate1 C-N Bond Cleavage intermediate2 Ethylamine parent->intermediate2 C-N Bond Cleavage product1 2,3-Difluorotoluene intermediate1->product1 Hydrogen Abstraction product2 Further Decomposition Products intermediate2->product2

Caption: Hypothetical degradation pathway of this compound.

Experimental Workflow Visualization

A systematic workflow is necessary for a comprehensive thermal stability and degradation analysis.

G start Sample: this compound tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc gc_ms GC-MS of Thermal Residue start->gc_ms After Thermal Stress tga_ms TGA-Mass Spectrometry (TGA-MS) tga->tga_ms For Volatile Products data_analysis Data Analysis and Interpretation tga->data_analysis dsc->data_analysis tga_ms->data_analysis gc_ms->data_analysis report Comprehensive Thermal Profile Report data_analysis->report

Caption: Workflow for thermal stability and degradation analysis.

Conclusion

Methodological & Application

Synthesis of N-Ethyl-2,3-difluorobenzylamine from 2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Synthesis of N-Ethyl-2,3-difluorobenzylamine

Introduction

N-substituted benzylamines are crucial structural motifs in a wide array of pharmaceuticals and agrochemicals. The introduction of fluorine atoms into these molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. This protocol details the synthesis of this compound, a valuable building block for drug discovery and development, via a one-pot reductive amination of 2,3-difluorobenzaldehyde with ethylamine.

Principle of the Reaction

The synthesis proceeds via a reductive amination reaction. This method involves two key steps occurring in a single pot: the formation of an imine intermediate from the condensation of 2,3-difluorobenzaldehyde and ethylamine, followed by the in-situ reduction of this imine to the target secondary amine, this compound.[1][2] Sodium triacetoxyborohydride is employed as a mild and selective reducing agent, which efficiently reduces the iminium ion intermediate without significantly affecting the initial aldehyde.[1]

Experimental Protocol

Materials and Reagents

  • 2,3-Difluorobenzaldehyde

  • Ethylamine (2.0 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 2,3-Difluorobenzaldehyde is an irritant. Avoid inhalation and contact with skin and eyes.

  • Ethylamine is a flammable and corrosive gas/liquid. Handle with care.

  • Sodium triacetoxyborohydride is a water-reactive substance that can release flammable gases. Handle in a dry environment.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Procedure

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-difluorobenzaldehyde (1.0 eq).

  • Solvent Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Amine Addition: Add the ethylamine solution (1.2 eq) to the flask dropwise at room temperature. Stir the mixture for 30 minutes to facilitate imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

Table 1: Reagent Quantities for Synthesis

ReagentMolecular Weight ( g/mol )Molar EquivalentsMoles (mmol)Amount (for 5g scale of aldehyde)
2,3-Difluorobenzaldehyde142.111.035.185.00 g
Ethylamine (2.0 M in THF)45.081.242.2221.1 mL
Sodium Triacetoxyborohydride211.941.552.7711.18 g
Dichloromethane (DCM)---100 mL

Visualizations

Reaction Scheme

Caption: Reductive amination of 2,3-difluorobenzaldehyde.

Experimental Workflow

workflow start Setup: Add 2,3-difluorobenzaldehyde and DCM to flask add_amine Add Ethylamine Solution (Stir for 30 min) start->add_amine add_reductant Add NaBH(OAc)₃ (Portion-wise) add_amine->add_reductant react Stir at Room Temperature (12-18 hours) add_reductant->react monitor Monitor Reaction by TLC/GC-MS react->monitor quench Quench with Saturated NaHCO₃ Solution monitor->quench extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry over MgSO₄ extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Workflow for the synthesis and purification.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using N-Ethyl-2,3-difluorobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of N-Ethyl-2,3-difluorobenzylamine as a key building block in the preparation of various nitrogen-containing heterocyclic compounds. The protocols outlined are based on established synthetic methodologies and are adapted for this specific fluorinated amine. The inclusion of fluorine atoms in the benzyl moiety can significantly enhance the pharmacological properties of the resulting heterocyclic structures, such as metabolic stability and binding affinity.

Synthesis of Tetrahydroisoquinolines via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed intramolecular cyclization. While this compound is not a β-arylethylamine, its analogous reactivity as a benzylamine makes it a suitable substrate for similar cyclization strategies leading to tetrahydroisoquinoline-like structures, particularly when reacted with appropriate bifunctional reagents.

A plausible synthetic route involves the reaction of this compound with a suitable aldehyde to form an imine, which then undergoes an intramolecular electrophilic substitution.

Experimental Protocol:

Reaction: General procedure for the synthesis of a substituted tetrahydroisoquinoline derivative.

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and a selected aldehyde (e.g., formaldehyde, acetaldehyde) (1.1 eq) in a suitable solvent such as toluene or dichloromethane (10 mL per 1 mmol of amine).

  • Acid Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, trifluoroacetic acid, 0.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Quantitative Data Summary:

The following table presents hypothetical, yet realistic, data for the synthesis of a tetrahydroisoquinoline derivative from this compound.

ProductReagentsYield (%)Purity (%)m.p. (°C)
Substituted TetrahydroisoquinolineThis compound, Acetaldehyde75>95 (by HPLC)110-112

Logical Workflow for Pictet-Spengler Reaction:

pictet_spengler start Start reagents This compound + Aldehyde/Ketone start->reagents solvent Add Solvent (e.g., Toluene) reagents->solvent catalyst Add Acid Catalyst (e.g., TFA) solvent->catalyst reaction Reaction (Stirring at RT or Heat) catalyst->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Work-up (NaHCO3 wash, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product (Tetrahydroisoquinoline derivative) purification->product

Caption: Pictet-Spengler reaction workflow.

Synthesis of Dihydroisoquinolines via the Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines. This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide using a dehydrating agent. To utilize this compound, it must first be acylated to form the corresponding amide, which can then undergo cyclization.

Experimental Protocol:

Step 1: Amide Formation

  • Acylation: To a solution of this compound (1.0 eq) and a tertiary amine base (e.g., triethylamine, 1.5 eq) in dichloromethane at 0 °C, add the desired acyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide, which can be used in the next step without further purification.

Step 2: Cyclization

  • Reaction Setup: Dissolve the amide from Step 1 in a suitable solvent (e.g., acetonitrile or toluene). Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) (2-5 eq).

  • Heating: Heat the mixture to reflux (80-110 °C) and monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with a concentrated sodium hydroxide solution to pH > 10.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Quantitative Data Summary:

The following table presents plausible data for the synthesis of a dihydroisoquinoline derivative.

ProductStarting AmideYield (%)Purity (%)
Substituted DihydroisoquinolineN-acetyl-N-ethyl-2,3-difluorobenzylamine65>97 (by HPLC)

Experimental Workflow for Bischler-Napieralski Reaction:

bischler_napieralski cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Cyclization start_s1 This compound + Acyl Chloride reaction_s1 Acylation with Base (e.g., Triethylamine) start_s1->reaction_s1 workup_s1 Aqueous Work-up reaction_s1->workup_s1 product_s1 Intermediate Amide workup_s1->product_s1 start_s2 Intermediate Amide reaction_s2 Add Dehydrating Agent (e.g., POCl3) and Heat start_s2->reaction_s2 workup_s2 Quench with Ice & Basify reaction_s2->workup_s2 purification_s2 Extraction and Purification workup_s2->purification_s2 product_s2 Final Product (Dihydroisoquinoline) purification_s2->product_s2

Caption: Bischler-Napieralski reaction workflow.

Synthesis of Fused Pyrimidine Derivatives

This compound can serve as a precursor for the synthesis of fused pyrimidine systems, which are of significant interest in medicinal chemistry. A potential pathway involves the initial formation of a β-amino ketone or ester, followed by cyclocondensation with a suitable reagent like guanidine or urea.

Experimental Protocol:

  • Michael Addition: React this compound (1.0 eq) with an α,β-unsaturated carbonyl compound (e.g., ethyl acrylate) (1.0 eq) in a suitable solvent like ethanol. A catalytic amount of a base such as sodium ethoxide can be used to facilitate the reaction.

  • Cyclocondensation: To the resulting β-amino ester, add a cyclizing agent such as guanidine hydrochloride (1.2 eq) and a stronger base like sodium ethoxide (2.0 eq) in ethanol.

  • Reaction Conditions: Reflux the mixture for several hours, monitoring by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture and neutralize with a dilute acid. The precipitated product can be collected by filtration, washed with cold ethanol, and recrystallized or purified by column chromatography.

Quantitative Data Summary:

The following table presents hypothetical data for the synthesis of a fused pyrimidine derivative.

ProductKey ReagentsYield (%)Purity (%)
Substituted TetrahydropyrimidinoneThis compound, Ethyl acrylate, Guanidine HCl55>96 (by HPLC)

Signaling Pathway Visualization (Hypothetical):

Many heterocyclic compounds, including those potentially synthesized from this compound, are designed as inhibitors of specific signaling pathways implicated in diseases like cancer. For instance, a synthesized compound might target a key kinase in a proliferative pathway.

signaling_pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation inhibitor Synthesized Heterocycle (e.g., Kinase Inhibitor) inhibitor->raf

Caption: Inhibition of MAPK signaling pathway.

Disclaimer: The experimental protocols and data provided are illustrative and based on general chemical principles. Actual reaction conditions may require optimization. All laboratory work should be conducted with appropriate safety precautions.

Application of N-Ethyl-2,3-difluorobenzylamine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-2,3-difluorobenzylamine is a fluorinated organic compound that serves as a valuable building block in medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[1] While specific, publicly available data on the direct application of this compound in the synthesis of late-stage clinical candidates or approved drugs is limited, its structural motifs are present in various biologically active compounds. This document provides an overview of the potential applications, experimental protocols, and relevant biological pathways associated with the use of this compound and closely related analogs in drug discovery. The electronic properties of this compound are suggested to enhance binding affinity in drug-receptor interactions.[2]

Physicochemical Properties and Synthetic Utility

The presence of the difluorophenyl group and the ethylamino moiety in this compound provides a unique combination of electronic and steric properties. The fluorine atoms can modulate the pKa of the amine and engage in favorable interactions with biological targets. The secondary amine provides a reactive handle for a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number1152832-76-2
Molecular FormulaC₉H₁₁F₂N
Molecular Weight171.19 g/mol
AppearanceColorless to light yellow liquid
Boiling Point193.5 ± 25.0 °C
StorageStore at 2-8°C for long-term stability

Application in the Synthesis of Bioactive Molecules

Difluorinated benzylamine derivatives are key intermediates in the synthesis of various therapeutic agents. A prominent example is the use of the related compound, 2,4-difluorobenzylamine, in the synthesis of Dolutegravir, an integrase inhibitor used for the treatment of HIV. While not N-ethylated, the synthetic principles are applicable. This compound can be similarly employed in the synthesis of novel compounds targeting a range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes.

General Synthetic Workflow

The general workflow for utilizing this compound in a drug discovery program would typically involve its incorporation as a key building block in a multi-step synthesis to generate a library of analogs for biological screening.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization A This compound C Reaction (e.g., Amidation, Alkylation) A->C B Coupling Partner (e.g., Heterocycle) B->C D Library of Analogs C->D E In vitro Biological Assays (e.g., Kinase Assay) D->E F Hit Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H H->A Iterative Synthesis

Caption: General workflow for drug discovery using this compound.

Experimental Protocols

The following are representative protocols for reactions involving this compound. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Amide Coupling with a Carboxylic Acid

This protocol describes a standard amide bond formation, a common reaction in medicinal chemistry to link building blocks.

Materials:

  • This compound

  • Carboxylic acid of interest

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and PyBOP (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: Reductive Amination with an Aldehyde

This protocol details the formation of a new carbon-nitrogen bond via reductive amination.

Materials:

  • This compound

  • Aldehyde of interest

  • Sodium triacetoxyborohydride

  • Anhydrous Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aldehyde (1.0 eq) in anhydrous DCM, add this compound (1.1 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to form the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amine.

Potential Biological Targets and Signaling Pathways

Derivatives of fluorinated benzylamines have been explored as inhibitors of various enzymes and modulators of receptors. The specific substitution pattern of this compound makes it an attractive scaffold for targeting proteins where hydrophobic and specific polar interactions are key for binding.

Example: Kinase Inhibition

Many kinase inhibitors feature a substituted aromatic amine that interacts with the hinge region of the kinase domain. The difluorobenzyl group can be oriented to occupy a hydrophobic pocket, while the N-ethyl group can be modified to explore different regions of the ATP-binding site.

G cluster_0 Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C RAS B->C D RAF C->D E MEK D->E F ERK E->F G Transcription Factors F->G H Gene Expression (Proliferation, Survival) G->H I This compound Derivative (Inhibitor) I->D Inhibits

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Table 2: Hypothetical Biological Data for a Kinase Inhibitor Derived from this compound

Compound IDTarget KinaseIC₅₀ (nM)Cell Proliferation GI₅₀ (µM)
EX-DFB-001BRAF V600E150.1
EX-DFB-002MEK11201.5
EX-DFB-003EGFR850.9

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion

This compound is a promising building block for medicinal chemistry, offering a unique combination of features for the design of novel therapeutic agents. While specific examples of its incorporation into clinically advanced molecules are not readily found in public literature, the principles of its application can be inferred from the successful use of closely related difluorinated benzylamines. The provided protocols and conceptual frameworks are intended to guide researchers in the effective utilization of this and similar fluorinated building blocks in their drug discovery efforts.

References

Application Notes: N-Ethyl-2,3-difluorobenzylamine as a Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of N-Ethyl-2,3-difluorobenzylamine as a key intermediate in the synthesis of novel agrochemicals. The introduction of the 2,3-difluoro substitution pattern on the benzyl ring can significantly influence the biological activity, metabolic stability, and overall efficacy of the resulting pesticides.[1] This document outlines a synthetic protocol for this compound and a hypothetical application in the synthesis of a novel fungicidal agent.

Synthesis of this compound

A common and efficient method for the synthesis of N-substituted benzylamines is reductive amination.[2][3][4] This approach involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Reductive Amination

Materials:

  • 2,3-Difluorobenzaldehyde

  • Ethylamine (2.0 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a solution of 2,3-difluorobenzaldehyde (1.0 eq) in dichloromethane (DCM), add ethylamine (1.2 eq) at room temperature.

  • Stir the mixture for 1 hour to facilitate the formation of the corresponding imine.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Diagram of the Synthetic Workflow:

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification A 2,3-Difluorobenzaldehyde in DCM C Imine Formation (1 hour) A->C B Ethylamine B->C E Reductive Amination (12-18 hours) C->E D Sodium Triacetoxyborohydride D->E F Quench with NaHCO3 E->F G Extraction with DCM F->G H Drying and Concentration G->H I Column Chromatography H->I J This compound I->J G A This compound C Amide Intermediate A->C TEA, Et2O B 2-Bromopropanoyl chloride B->C E Final Benzamide Fungicide C->E NaH, DMF D 4-Methylaniline D->E

References

Application Notes & Protocols for the Quantification of N-Ethyl-2,3-difluorobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and experimental protocols for the quantitative analysis of N-Ethyl-2,3-difluorobenzylamine in research and drug development settings. The following methods are based on established analytical techniques for compounds with similar chemical properties.

Physicochemical Properties

  • Chemical Formula: C9H11F2N[1]

  • Molecular Weight: 171.19 g/mol [2]

  • CAS Number: 1152832-76-2[1][2][3]

  • Appearance: Likely a liquid at room temperature, similar to related compounds.

  • Boiling Point: 193.5±25.0 °C (predicted)[1]

  • Solubility: Expected to be soluble in organic solvents like methanol, ethanol, and acetonitrile.

Analytical Methodologies

Several analytical techniques are suitable for the quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

2.1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for the quantification of this compound in relatively clean sample matrices, such as bulk drug substance or simple formulations.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended to ensure good peak shape and resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Diode array detection is recommended to identify the optimal wavelength. Based on the benzílico structure, a wavelength between 210 and 270 nm should be evaluated.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dissolve the sample in methanol to an expected concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method suitable for the quantification of volatile and thermally stable compounds like this compound.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is a suitable starting point.[4]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Injection Mode: Splitless injection (1 µL).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for quantification should be determined from the full scan mass spectrum of a standard.

  • Standard and Sample Preparation:

    • Prepare standards and samples in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Derivatization with reagents like trifluoroacetic anhydride (TFAA) can improve peak shape and sensitivity if needed.[5]

  • Data Analysis:

    • Use a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties) for accurate quantification.

    • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

2.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity and is the preferred method for quantifying this compound in complex matrices such as biological fluids (plasma, urine).

Experimental Protocol:

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of methanol or acetonitrile and water, both containing 0.1% formic acid to promote ionization.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for the specific instrument.

    • MRM Transitions: Determine the precursor ion (likely [M+H]+) and the most abundant and stable product ions by infusing a standard solution. A hypothetical Multiple Reaction Monitoring (MRM) transition would be m/z 172.1 -> [product ion].

  • Standard and Sample Preparation:

    • For biological samples, protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically required to remove matrix interferences.

  • Data Analysis:

    • Utilize an internal standard, preferably a stable isotope-labeled version of the analyte.

    • Construct a calibration curve using the peak area ratio of the analyte to the internal standard versus concentration.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the described analytical methods. These are typical values and will require validation for specific applications.

ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Quantification (LOQ) ~1 µg/mL~10-100 ng/mL~0.1-1 ng/mL
Linear Range 1 - 200 µg/mL10 - 1000 ng/mL0.1 - 500 ng/mL
Precision (%RSD) < 5%< 10%< 15%
Accuracy (%Bias) ± 5%± 10%± 15%
Selectivity ModerateHighVery High
Throughput HighMediumHigh

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the quantification of this compound.

Workflow start Sample Collection prep Sample Preparation (e.g., Extraction, Dilution) start->prep Transfer analysis Instrumental Analysis (HPLC, GC-MS, or LC-MS/MS) prep->analysis Inject data_proc Data Processing (Integration, Calibration) analysis->data_proc Raw Data quant Quantification & Reporting data_proc->quant Processed Data end Final Report quant->end Generate Signaling_Pathway ligand This compound receptor GPCR ligand->receptor Binds g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Triggers

References

Application Note: Analysis of N-Ethyl-2,3-difluorobenzylamine using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-2,3-difluorobenzylamine is a chemical compound of interest in pharmaceutical research and development. Accurate and robust analytical methods are crucial for its quantification and quality control. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

While specific, validated protocols for this compound are not widely published, the following methods are based on established principles for the analysis of structurally similar fluorinated and benzylamine compounds. These protocols serve as a strong starting point for method development and validation in your laboratory.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided below.

PropertyValue
CAS Number 1152832-76-2[1][2][3]
Molecular Formula C9H11F2N[2]
Molecular Weight 171.19 g/mol [1]

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a suitable technique for the quantification of this compound, particularly for purity assessments and formulation analysis. Given the fluorinated nature of the analyte, a stationary phase with alternative selectivity to traditional C18 columns, such as a fluorinated phase, may provide enhanced retention and resolution.[4][5]

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample containing this compound.

    • Dissolve the sample in a diluent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to a final concentration of approximately 1 mg/mL.

    • Vortex the solution until the sample is completely dissolved.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • The following table summarizes the recommended HPLC parameters. These should be optimized for your specific instrument and application.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Fluorinated Phenyl Phase (e.g., Luna PFP(2), 250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Run Time 25 minutes

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. This compound, being a substituted benzylamine, is amenable to GC-MS analysis. Derivatization is generally not required for this class of compounds.[6]

Experimental Protocol
  • Sample Preparation:

    • Prepare a stock solution of the sample in a volatile solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare calibration standards and quality control samples at appropriate concentrations.

    • Transfer the final solutions to GC-MS vials.

  • GC-MS Conditions:

    • The following table provides a starting point for the GC-MS method parameters. Optimization will be necessary for your specific instrumentation.

ParameterRecommended Condition
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Split (e.g., 50:1 split ratio)
Injection Volume 1 µL
Injector Temperature 250 °C
Oven Temperature Program Initial: 80 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C
Transfer Line Temperature 280 °C
MS Ion Source Electron Ionization (EI)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Electron Energy 70 eV
Mass Scan Range m/z 40-450
Acquisition Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Method Selection: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific analytical requirements, sample matrix, and available instrumentation. The following decision tree can guide the selection process.

Method_Selection start Start: Analyze this compound thermolabile Is the analyte thermolabile or non-volatile? start->thermolabile purity Primary goal: Purity determination and quantification in formulations? thermolabile->purity No hplc Use HPLC thermolabile->hplc Yes trace Primary goal: Trace analysis and structural confirmation? purity->trace No purity->hplc Yes trace->hplc No, general quantification gcms Use GC-MS trace->gcms Yes

Caption: Decision tree for selecting between HPLC and GC-MS.

Conclusion

The HPLC and GC-MS protocols provided in this application note offer a solid foundation for the analysis of this compound. Method development and validation should be performed in accordance with the relevant regulatory guidelines to ensure the accuracy, precision, and reliability of the results. The choice of technique will ultimately be dictated by the specific analytical needs of the researcher.

References

Application Notes and Protocols for Biological Activity Screening of N-Ethyl-2,3-difluorobenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-2,3-difluorobenzylamine and its derivatives represent a class of fluorinated organic compounds with potential applications in medicinal chemistry and drug discovery. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications can, in turn, influence the pharmacological profile of the parent compound. This document provides detailed application notes and experimental protocols for the initial biological activity screening of novel this compound derivatives. The following sections outline methodologies for assessing cytotoxic, antimicrobial, and protein kinase inhibitory activities, which are common starting points in the evaluation of novel chemical entities.

Data Presentation

The following tables present illustrative quantitative data for a hypothetical series of this compound derivatives (compounds 1a-1e ). This data is provided for exemplary purposes to guide researchers in the presentation of their experimental findings.

Table 1: In Vitro Cytotoxic Activity of this compound Derivatives

Compound IDHuman Lung Carcinoma (A549) IC₅₀ (µM)Human Breast Adenocarcinoma (MCF7) IC₅₀ (µM)Normal Human Dermal Fibroblasts (NHDF) IC₅₀ (µM)
1a 25.3 ± 2.131.5 ± 3.4> 100
1b 15.8 ± 1.922.1 ± 2.885.2 ± 7.6
1c 8.2 ± 0.912.6 ± 1.552.1 ± 4.9
1d 45.1 ± 4.558.3 ± 6.2> 100
1e 11.5 ± 1.318.9 ± 2.168.4 ± 5.5
Doxorubicin0.8 ± 0.11.2 ± 0.25.6 ± 0.7

IC₅₀ values represent the concentration of compound required to inhibit cell growth by 50% and are expressed as mean ± standard deviation from three independent experiments.

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)
1a 3264
1b 1632
1c 816
1d 64>64
1e 1632
Vancomycin1N/A
Ciprofloxacin0.50.25

MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that prevents visible growth of bacteria.

Table 3: Kinase Inhibitory Activity of this compound Derivatives

Compound IDEGFR IC₅₀ (nM)VEGFR2 IC₅₀ (nM)SRC IC₅₀ (nM)
1a 850 ± 751200 ± 110> 5000
1b 420 ± 38650 ± 593200 ± 290
1c 150 ± 12280 ± 251500 ± 130
1d > 5000> 5000> 5000
1e 210 ± 19410 ± 352100 ± 190
Staurosporine5 ± 0.58 ± 0.73 ± 0.4

IC₅₀ values represent the concentration of compound required to inhibit the activity of the respective kinase by 50% and are expressed as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Screening using MTT Assay

Objective: To determine the cytotoxic effect of this compound derivatives on cancerous and non-cancerous cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF7)

  • Normal human cell line (e.g., NHDF)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution

Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in DMSO)

  • Standard antibiotics (e.g., Vancomycin, Ciprofloxacin)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculation: Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and wells with standard antibiotics.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-based)

Objective: To screen for inhibitory activity of this compound derivatives against specific protein kinases.

Materials:

  • Recombinant protein kinases (e.g., EGFR, VEGFR2, SRC)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test compounds (dissolved in DMSO)

  • 384-well white plates

  • Luminometer

Procedure:

  • Kinase Reaction: In a 384-well plate, add the test compound, the specific kinase, and its substrate in the kinase assay buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Convert ADP to ATP: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the generated ADP back to ATP. This results in a luminescent signal proportional to the ADP produced.

  • Measure Luminescence: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control. Determine the IC₅₀ values from a dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_data Data Analysis cluster_results Lead Identification synthesis Synthesis of This compound Derivatives (1a-1e) cytotoxicity Cytotoxicity Assay (MTT) synthesis->cytotoxicity antimicrobial Antimicrobial Assay (MIC) synthesis->antimicrobial kinase Kinase Inhibition Assay (Luminescence) synthesis->kinase ic50_cyto IC50 Calculation (Cytotoxicity) cytotoxicity->ic50_cyto mic_det MIC Determination antimicrobial->mic_det ic50_kinase IC50 Calculation (Kinase) kinase->ic50_kinase lead Identification of Lead Compounds ic50_cyto->lead mic_det->lead ic50_kinase->lead signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR2 VEGFR2->PI3K SRC SRC VEGFR2->SRC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Survival Survival AKT->Survival Angiogenesis Angiogenesis SRC->Angiogenesis Proliferation Proliferation Transcription->Proliferation Compound This compound Derivative Compound->EGFR Inhibition Compound->VEGFR2 Inhibition Compound->SRC Inhibition

Application Notes and Protocols for the Large-Scale Synthesis of N-Ethyl-2,3-difluorobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-2,3-difluorobenzylamine is a substituted benzylamine derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds and agrochemicals. The presence of the difluorobenzyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making its efficient and scalable synthesis a topic of considerable interest. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on a robust and scalable reductive amination strategy. Safety considerations for all reactants are also addressed.

Synthetic Strategy

The most common and industrially scalable method for the synthesis of this compound is a one-pot reductive amination of 2,3-difluorobenzaldehyde with ethylamine. This process involves two main steps: the formation of an intermediate imine, followed by its in-situ reduction to the desired secondary amine.

Overall Reaction:

Several reducing agents can be employed for this transformation, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. For large-scale synthesis, sodium triacetoxyborohydride is often preferred due to its mildness, selectivity for imines over aldehydes, and operational simplicity.[1]

Quantitative Data Summary

The following table summarizes the typical quantitative data for the large-scale synthesis of this compound via reductive amination. The data is based on analogous reactions of aromatic aldehydes and may vary depending on the specific reaction conditions and scale.[2]

ParameterValueNotes
Starting Materials
2,3-Difluorobenzaldehyde1.0 equivalent
Ethylamine (70% in water)1.2 - 1.5 equivalentsA slight excess is used to drive the reaction to completion.
Sodium Triacetoxyborohydride1.2 - 1.5 equivalentsA slight excess ensures complete reduction of the imine.
Dichloromethane (DCM)5 - 10 volumesThe reaction solvent.
Reaction Conditions
Temperature0 - 25 °CThe reaction is typically started at a lower temperature and then allowed to warm to room temperature.
Reaction Time4 - 12 hoursMonitored by TLC or LC-MS for completion.
Product Output
Typical Yield85 - 95%Based on analogous reductive amination reactions.[2]
Purity (crude)>90%
Purity (after purification)>98%

Detailed Experimental Protocol

Materials and Equipment:

  • Large, jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel.

  • Standard laboratory glassware.

  • Rotary evaporator.

  • Chromatography equipment (for purification).

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.

Reagents:

  • 2,3-Difluorobenzaldehyde (CAS: 2646-91-5)

  • Ethylamine solution (70% in water) (CAS: 75-04-7)

  • Sodium triacetoxyborohydride (CAS: 56553-60-7)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (for salt formation if desired)

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reactor Setup: Set up the jacketed reactor under a nitrogen atmosphere. Ensure the system is dry.

  • Charging Reactants:

    • Charge the reactor with 2,3-difluorobenzaldehyde (1.0 eq) and anhydrous dichloromethane (5-10 volumes).

    • Begin stirring and cool the mixture to 0-5 °C using a circulating chiller.

  • Amine Addition:

    • Slowly add the ethylamine solution (1.2-1.5 eq) via the addition funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

    • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

  • Reduction:

    • In a separate, dry flask, prepare a slurry of sodium triacetoxyborohydride (1.2-1.5 eq) in dichloromethane.

    • Slowly add the sodium triacetoxyborohydride slurry to the reaction mixture portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 20 °C.

    • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up:

    • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution. Be cautious as gas evolution may occur.

    • Stir the biphasic mixture vigorously for 30 minutes.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 2 volumes).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Alternatively, for large-scale operations, distillation under reduced pressure may be a viable purification method.

    • The product can also be converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) and isolated by filtration.

Safety Considerations

All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn at all times.

  • 2,3-Difluorobenzaldehyde: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[3][4][5]

  • Ethylamine: Highly flammable liquid and gas. Corrosive to the skin and eyes. Vapors are heavier than air and may produce toxic oxides of nitrogen upon combustion.[6][7][8][9]

  • Sodium Triacetoxyborohydride: In contact with water, it releases flammable gases. Causes serious eye damage and skin irritation. May cause respiratory irritation.[10][11][12][13][14]

  • Dichloromethane: Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow Start Start Reactor Jacketed Reactor Start->Reactor Charge Aldehyde & DCM Reactor->Reactor Reactor->Reactor Quench Quench (Sat. NaHCO3) Reactor->Quench AdditionFunnel Addition Funnel AdditionFunnel->Reactor Add Ethylamine Separation Phase Separation Quench->Separation Drying Drying (MgSO4/Na2SO4) Separation->Drying Organic Layer Concentration Concentration (Rotovap) Drying->Concentration Purification Purification (Chromatography/Distillation) Concentration->Purification Product This compound Purification->Product

Caption: Workflow for the large-scale synthesis of this compound.

Logical Relationship of Key Steps

Logical_Relationship Imine_Formation Imine Formation (Aldehyde + Amine) Reduction Reduction (Imine -> Amine) Imine_Formation->Reduction In-situ Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification Workup->Purification Final_Product Final Product Purification->Final_Product

Caption: Key logical steps in the reductive amination synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Ethyl-2,3-difluorobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of N-Ethyl-2,3-difluorobenzylamine. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially scalable method for synthesizing this compound is through the reductive amination of 2,3-difluorobenzaldehyde with ethylamine. This reaction is typically carried out in a one-pot synthesis where an imine is formed in situ and subsequently reduced to the desired secondary amine.

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: Several impurities can arise during the synthesis of this compound. These can originate from starting materials, side reactions, or incomplete reactions. The most common impurities are summarized in the table below.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). By taking aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting materials (2,3-difluorobenzaldehyde and ethylamine) and the formation of the product.

Q4: What are the recommended purification methods for this compound?

A4: Purification of the final product can be achieved through several methods. The choice of method depends on the scale of the synthesis and the nature of the impurities. Common purification techniques include:

  • Distillation: Vacuum distillation is effective for separating the product from less volatile impurities.

  • Column Chromatography: Silica gel column chromatography can be used to separate the product from impurities with different polarities.

  • Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove neutral impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Possible Cause Suggested Solution
Incomplete imine formation.Ensure the reaction conditions for imine formation are optimal. This may involve adjusting the pH, removing water formed during the reaction (e.g., using a Dean-Stark apparatus or molecular sieves), or increasing the reaction time.
Inefficient reduction of the imine.The choice of reducing agent is critical. Ensure the reducing agent is active and used in the correct stoichiometric amount. If using a borohydride-based reagent, ensure the pH is suitable for the reduction. For catalytic hydrogenation, ensure the catalyst is not poisoned and the hydrogen pressure is adequate.
Side reactions consuming starting materials.The aldehyde may be reduced to the corresponding alcohol (2,3-difluorobenzyl alcohol) by the reducing agent. This can be minimized by using a milder reducing agent that selectively reduces the imine in the presence of the aldehyde, such as sodium triacetoxyborohydride.
Product loss during workup and purification.Optimize the extraction and purification steps to minimize loss of the product. Ensure the pH is appropriately adjusted during acid-base extractions.

Issue 2: Presence of Significant Impurities in the Final Product

Impurity Identification Method Troubleshooting Steps
Unreacted 2,3-difluorobenzaldehydeGC-MS, HPLC, NMREnsure sufficient reaction time and the correct stoichiometry of ethylamine. Consider adding the reducing agent only after confirming the complete consumption of the aldehyde by TLC or GC.
Unreacted EthylamineGC-MS, NMRUse a slight excess of the aldehyde or remove excess ethylamine by evaporation (if volatile) or by washing with a dilute acid solution during workup.
Intermediate ImineGC-MS, HPLC, NMREnsure the reduction step goes to completion by allowing sufficient reaction time, using an adequate amount of an active reducing agent, and optimizing the reaction temperature.
2,3-difluorobenzyl alcoholGC-MS, HPLC, NMRThis byproduct forms from the reduction of the starting aldehyde. Use a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride.
N,N-Diethyl-2,3-difluorobenzylamine (Tertiary Amine)GC-MS, HPLC, NMRThis can be a result of over-alkylation. This is less common in reductive amination with primary amines but can occur under certain conditions. Use a 1:1 stoichiometry of the aldehyde and amine.

Data Presentation: Common Impurities

Impurity Name Chemical Structure Molecular Weight ( g/mol ) Potential Origin Typical Analytical Signature (relative to product)
2,3-difluorobenzaldehydeC7H4F2O142.10Unreacted starting materialDifferent retention time in GC/HPLC; aldehyde proton signal in 1H NMR (~10 ppm).
EthylamineC2H7N45.08Unreacted starting materialVolatile; may be observed in GC-MS of the crude reaction mixture.
N-(2,3-difluorobenzylidene)ethanamine (Imine)C9H9F2N169.17Incomplete reduction of the intermediateDifferent retention time in GC/HPLC; imine C=N stretch in IR; characteristic signals in NMR.
2,3-difluorobenzyl alcoholC7H6F2O144.12Reduction of starting aldehydeDifferent retention time in GC/HPLC; hydroxyl (-OH) signal in 1H NMR and IR.
N,N-Diethyl-2,3-difluorobenzylamineC11H15F2N199.24Over-alkylation of the productHigher molecular weight peak in GC-MS; absence of N-H proton in 1H NMR.

Experimental Protocols

Representative Experimental Protocol for this compound Synthesis via Reductive Amination:

  • Imine Formation:

    • To a solution of 2,3-difluorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or toluene) in a round-bottom flask, add ethylamine (1.0-1.2 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours. The formation of the imine can be monitored by TLC or GC-MS.

    • If water removal is desired, molecular sieves can be added, or the reaction can be performed in a setup with a Dean-Stark trap if using an appropriate solvent like toluene.

  • Reduction:

    • Cool the reaction mixture containing the imine to 0 °C in an ice bath.

    • Slowly add a reducing agent such as sodium borohydride (NaBH4) (1.0-1.5 eq) in portions. Alternatively, a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) (1.0-1.5 eq) can be used.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Workup and Purification:

    • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl).

    • If the solvent is water-miscible (like methanol), it may need to be removed under reduced pressure.

    • Adjust the pH of the aqueous solution to be acidic (pH ~2) with a suitable acid.

    • Wash the acidic aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) to remove any unreacted aldehyde and other neutral impurities.

    • Basify the aqueous layer to pH >10 with a suitable base (e.g., NaOH, K2CO3).

    • Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualization

Troubleshooting Workflow for this compound Synthesis

G cluster_start Start cluster_monitoring In-Process Monitoring cluster_analysis Product Analysis cluster_troubleshooting Troubleshooting cluster_end End start Initiate Synthesis monitor Monitor Reaction Progress (TLC, GC, HPLC) start->monitor analyze Analyze Final Product (GC-MS, NMR, HPLC) monitor->analyze low_yield Low Yield? analyze->low_yield impurities Impurities Present? low_yield->impurities No check_imine Check Imine Formation Conditions low_yield->check_imine Yes identify_impurities Identify Impurities (GC-MS, NMR) impurities->identify_impurities Yes end_product Pure Product Obtained impurities->end_product No check_reduction Check Reduction Conditions check_imine->check_reduction optimize_workup Optimize Workup/Purification check_reduction->optimize_workup optimize_workup->monitor Re-run adjust_stoichiometry Adjust Stoichiometry identify_impurities->adjust_stoichiometry change_reductant Change Reducing Agent identify_impurities->change_reductant modify_purification Modify Purification Method identify_impurities->modify_purification adjust_stoichiometry->monitor Re-run change_reductant->monitor Re-run modify_purification->analyze Re-purify

Technical Support Center: Optimizing N-Alkylation of Difluorobenzylamines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the N-alkylation of difluorobenzylamines. This resource aims to address specific experimental challenges, offering detailed protocols and data-driven insights to optimize reaction conditions and improve outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is N-alkylation of difluorobenzylamines challenging?

A1: The N-alkylation of difluorobenzylamines presents unique challenges primarily due to the electronic properties of the starting material. The two fluorine atoms on the benzene ring are strongly electron-withdrawing, which decreases the nucleophilicity of the amine group. This reduced reactivity often necessitates more forcing reaction conditions (e.g., stronger bases, higher temperatures) compared to the N-alkylation of non-fluorinated benzylamines. A common issue is the propensity for over-alkylation, leading to the formation of undesired tertiary amines and quaternary ammonium salts.[1][2]

Q2: What are the main strategies for the N-alkylation of difluorobenzylamines?

A2: There are two primary strategies for the N-alkylation of difluorobenzylamines:

  • Direct N-alkylation with Alkyl Halides: This is a classical SN2 reaction where the difluorobenzylamine acts as a nucleophile, displacing a halide from an alkyl halide. Careful optimization of the base, solvent, and temperature is crucial to promote mono-alkylation and minimize side reactions.

  • Reductive Amination: This two-step, one-pot method involves the reaction of a difluorobenzylamine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired N-alkylated amine. This method is often preferred for achieving selective mono-alkylation and avoiding the formation of quaternary ammonium salts.[1]

Q3: How can I favor mono-alkylation over di-alkylation?

A3: Several strategies can be employed to favor the formation of the desired mono-alkylated product:

  • Use of Bulky Bases: Sterically hindered bases can selectively deprotonate the primary amine without facilitating the deprotonation of the bulkier secondary amine product.

  • Cesium Bases: Cesium carbonate (Cs₂CO₃) and cesium hydroxide (CsOH) have been shown to be particularly effective in promoting mono-N-alkylation of primary amines.[3][4] The nature of the cesium cation is believed to play a role in this selectivity.

  • Stoichiometry Control: Using a large excess of the difluorobenzylamine relative to the alkylating agent can statistically favor mono-alkylation. However, this may complicate purification.

  • Reductive Amination: This is often the most reliable method for selective mono-alkylation as the imine formation is typically a 1:1 reaction.[1]

Q4: What are the recommended solvents for this reaction?

A4: Polar aprotic solvents are generally preferred for N-alkylation reactions with alkyl halides as they can solvate the cation of the base and leave the anion more reactive. Commonly used solvents include:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

The choice of solvent can significantly impact the reaction rate and selectivity, and therefore should be optimized for each specific substrate combination.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of difluorobenzylamines and provides systematic approaches to resolving them.

Problem 1: Low or No Conversion of Starting Material
Possible Cause Suggested Solution
Insufficiently strong base The reduced nucleophilicity of difluorobenzylamine may require a stronger base to facilitate the reaction. Consider switching from weaker bases like K₂CO₃ to stronger, non-nucleophilic bases such as NaH, KHMDS, or using cesium bases like Cs₂CO₃ which have shown high efficacy.[3][4]
Low reaction temperature Due to the lower reactivity of the amine, higher temperatures may be necessary. Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or LC-MS.
Poor solvent choice The chosen solvent may not be optimal for the reaction. Screen other polar aprotic solvents like DMF, DMSO, or acetonitrile.[5]
Inactive alkylating agent If using an alkyl chloride, consider switching to a more reactive alkyl bromide or iodide. The reactivity order is generally R-I > R-Br > R-Cl.
Problem 2: Predominance of Over-Alkylation (Di-alkylation Product)
Possible Cause Suggested Solution
Highly reactive secondary amine product The mono-alkylated product can be more nucleophilic than the starting primary amine, leading to rapid subsequent alkylation.[1]
Inappropriate base Strong, non-hindered bases can readily deprotonate the secondary amine.
High concentration of alkylating agent An excess of the alkylating agent will drive the reaction towards the di-alkylated product.

Solutions to Over-Alkylation:

  • Switch to a more selective base: Employ cesium carbonate (Cs₂CO₃) in an anhydrous polar aprotic solvent like DMF.[3][4]

  • Adjust stoichiometry: Use a 2 to 3-fold excess of the difluorobenzylamine relative to the alkyl halide.

  • Slow addition of the alkylating agent: Add the alkyl halide dropwise to the reaction mixture at the reaction temperature to maintain a low instantaneous concentration.

  • Consider Reductive Amination: This is often the most effective way to achieve selective mono-alkylation.

Problem 3: Formation of Impurities and Difficult Purification
Possible Cause Suggested Solution
Decomposition at high temperatures Some reagents or products may not be stable at elevated temperatures.
Side reactions with the solvent DMF can decompose at high temperatures to form dimethylamine, which can act as a nucleophile.
Formation of quaternary ammonium salts These salts can be highly polar and may complicate the work-up and purification.

Solutions for Impurity Formation:

  • Optimize reaction temperature: Determine the lowest effective temperature for the reaction to proceed at a reasonable rate.

  • Choose a more stable solvent: If high temperatures are required, consider using a solvent with a higher boiling point and greater thermal stability than DMF, such as DMSO or sulfolane.

  • Aqueous work-up: Quaternary ammonium salts are often water-soluble and can be removed by extraction with water.

  • Chromatography: Purification by column chromatography is often necessary to separate the desired product from starting materials, over-alkylation products, and other impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation with Alkyl Halide using Cesium Carbonate

This protocol is designed to favor the formation of the mono-alkylated product.

  • To a solution of difluorobenzylamine (1.0 eq) in anhydrous DMF (0.1-0.2 M) under a nitrogen atmosphere, add cesium carbonate (1.5 - 2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.0 - 1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination

This protocol is a reliable method for the synthesis of mono-alkylated difluorobenzylamines.

  • Dissolve the difluorobenzylamine (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloroethane, or THF) at room temperature.

  • Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, and stir for 30-60 minutes to facilitate imine formation.

  • Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction carefully with water or a mild acid (e.g., 1M HCl).

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify by column chromatography if necessary.

Data Presentation

Table 1: Comparison of Bases for Mono-N-Alkylation of Benzylamines

EntryBaseSolventTemperature (°C)Time (h)Yield of Mono-alkylated Product (%)Yield of Di-alkylated Product (%)
1K₂CO₃DMF80124530
2NaHTHF6086025
3Cs₂CO₃DMF60685<5
4DBUACN50105520

Note: Data is illustrative and based on general trends for primary amine alkylation. Actual results may vary depending on the specific difluorobenzylamine and alkyl halide used.

Table 2: Solvent Effects on the N-Alkylation of Benzylamines

EntrySolventDielectric ConstantTemperature (°C)Reaction Time (h)Conversion (%)
1Toluene2.410024<10
2THF7.6651835
3Acetonitrile37.5801270
4DMF36.7808>90
5DMSO46.7806>95

Note: Data is illustrative and based on general principles of SN2 reactions. Optimization for specific substrates is recommended.

Visualizations

N_Alkylation_Workflow cluster_direct Direct Alkylation Troubleshooting cluster_reductive Reductive Amination Workflow start Start: N-Alkylation of Difluorobenzylamine strategy Choose Alkylation Strategy start->strategy direct_alk Direct Alkylation (Alkyl Halide) strategy->direct_alk High Yields & Simplicity reductive_am Reductive Amination (Aldehyde/Ketone) strategy->reductive_am Selective Mono-alkylation base_sel Select Base: Cs2CO3 for selectivity direct_alk->base_sel imine_form Form Imine: + Aldehyde/Ketone + Dehydrating Agent reductive_am->imine_form solvent_sel Select Solvent: DMF, DMSO, ACN base_sel->solvent_sel temp_opt Optimize Temperature: Start at 60-80°C solvent_sel->temp_opt check_yield Check Yield & Selectivity temp_opt->check_yield success Success: Purified Product check_yield->success High Yield & Selectivity over_alk Troubleshoot: - Excess Amine - Slow Addition - Consider Reductive Amination check_yield->over_alk Over-alkylation low_conv Troubleshoot: - Stronger Base - Higher Temp - More Reactive Halide check_yield->low_conv Low Conversion reduction Reduce Imine: NaBH4 or NaBH(OAc)3 imine_form->reduction workup Aqueous Workup reduction->workup workup->success

Figure 1: A decision-making workflow for the N-alkylation of difluorobenzylamines, outlining the choice between direct alkylation and reductive amination, and subsequent troubleshooting steps.

Troubleshooting_Logic cluster_low_yield Low Yield Solutions cluster_over_alkylation Over-alkylation Solutions cluster_impure_product Impurity Solutions start Reaction Outcome low_yield Low Yield/ No Reaction start->low_yield over_alkylation Over-alkylation start->over_alkylation impure_product Impure Product start->impure_product increase_temp Increase Temperature low_yield->increase_temp stronger_base Use Stronger Base (e.g., NaH, Cs2CO3) low_yield->stronger_base reactive_halide Use R-Br or R-I low_yield->reactive_halide use_cs2co3 Use Cs2CO3 over_alkylation->use_cs2co3 excess_amine Use Excess Amine over_alkylation->excess_amine slow_addition Slow Alkyl Halide Addition over_alkylation->slow_addition reductive_amination_alt Switch to Reductive Amination over_alkylation->reductive_amination_alt optimize_temp Optimize Temperature impure_product->optimize_temp stable_solvent Use Stable Solvent impure_product->stable_solvent aq_workup Aqueous Workup impure_product->aq_workup chromatography Column Chromatography impure_product->chromatography

Figure 2: A troubleshooting logic diagram for common issues encountered during the N-alkylation of difluorobenzylamines, providing a clear path to potential solutions.

References

Technical Support Center: N-Ethyl-2,3-difluorobenzylamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of N-Ethyl-2,3-difluorobenzylamine, particularly focusing on improving reaction yield.

Troubleshooting Guide: Low Yield in this compound Synthesis

Low yield is a common issue in the synthesis of this compound via reductive amination of 2,3-difluorobenzaldehyde and ethylamine. This guide provides a systematic approach to identifying and resolving potential problems.

Q1: My reaction yield is consistently low. What are the most common causes?

A1: Low yield in this synthesis can stem from several factors. The most common culprits are incomplete imine formation, inefficient reduction of the imine, side reactions, or suboptimal reaction conditions. A logical troubleshooting workflow can help pinpoint the issue.

low_yield_troubleshooting start Low Yield Observed check_imine Step 1: Verify Imine Formation (e.g., via TLC, 1H NMR of a small aliquot) start->check_imine imine_incomplete Issue: Incomplete Imine Formation check_imine->imine_incomplete Imine spot on TLC is weak or starting material remains imine_ok Imine Formation is Complete check_imine->imine_ok Starting aldehyde is consumed optimize_conditions Step 4: Optimize Reaction Conditions imine_incomplete->optimize_conditions check_reduction Step 2: Evaluate Reduction Step imine_ok->check_reduction reduction_inefficient Issue: Inefficient Reduction check_reduction->reduction_inefficient Imine intermediate remains post-reduction reduction_ok Reduction Appears Complete check_reduction->reduction_ok Imine is consumed reduction_inefficient->optimize_conditions check_side_reactions Step 3: Analyze for Side Products (e.g., via GC-MS, LC-MS) reduction_ok->check_side_reactions side_reactions_present Issue: Significant Side Reactions check_side_reactions->side_reactions_present Unexpected peaks in chromatogram side_reactions_present->optimize_conditions

Caption: Troubleshooting workflow for low yield.

Q2: I suspect incomplete imine formation. How can I improve this step?

A2: Incomplete formation of the intermediate imine is a frequent cause of low yield. Here are several strategies to enhance imine formation:

  • Water Removal: The condensation of 2,3-difluorobenzaldehyde and ethylamine to form the imine releases water. This is a reversible reaction, and the presence of water can inhibit imine formation. The use of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), or employing a Dean-Stark apparatus can drive the equilibrium towards the imine.

  • pH Control: The reaction is typically acid-catalyzed. A slightly acidic environment (pH 4-5) can protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the amine. However, strongly acidic conditions will protonate the amine, rendering it non-nucleophilic. A catalytic amount of acetic acid is commonly used.

  • Reaction Time and Temperature: Ensure sufficient reaction time for imine formation before adding the reducing agent. Monitoring the disappearance of the aldehyde by Thin Layer Chromatography (TLC) is recommended. Gentle heating (e.g., 40-50 °C) can sometimes accelerate imine formation, but excessive heat may lead to side reactions.

Q3: The reduction of the imine seems to be the problem. What can I do to improve the reduction step?

A3: If the imine is forming but not being efficiently reduced, consider the following factors related to the reducing agent:

  • Choice of Reducing Agent: The choice of reducing agent is critical.

    • Sodium Borohydride (NaBH₄): This is a cost-effective but less selective reducing agent. It can reduce the starting aldehyde if added prematurely. It is best used in a two-step procedure where the imine is formed first, and then NaBH₄ is added.

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is more selective for the protonated imine (iminium ion) over the aldehyde, allowing for a one-pot reaction. However, it is toxic and requires careful handling. The reaction is typically run at a slightly acidic pH to favor iminium ion formation.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a milder and less toxic alternative to NaBH₃CN, and it is also selective for the imine/iminium ion. It does not require acidic conditions and is often the reagent of choice for reductive aminations.

  • Stoichiometry of the Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent (typically 1.5 to 2.0 equivalents relative to the aldehyde).

  • Temperature: The reduction is usually carried out at room temperature or below (0 °C to RT). If the reaction is sluggish, allowing it to stir at room temperature for an extended period (12-24 hours) is often effective.

Q4: I am observing significant side products. What are they and how can I minimize them?

A4: The primary side product in this reaction is often the tertiary amine, formed by the reaction of the desired this compound with another molecule of 2,3-difluorobenzaldehyde, followed by reduction. Over-alkylation is a common issue in reductive aminations.[1]

To minimize the formation of this and other byproducts:

  • Control Stoichiometry: Use a slight excess of ethylamine (1.1 to 1.5 equivalents) relative to the 2,3-difluorobenzaldehyde. This will favor the formation of the desired secondary amine over the tertiary amine.

  • Slow Addition: Adding the reducing agent slowly to the mixture of the aldehyde and amine can help to maintain a low concentration of the product amine at any given time, thus reducing the likelihood of a second alkylation.

  • Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can sometimes improve selectivity by slowing down the rate of the competing side reactions more than the desired reaction.

Experimental Protocols

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride:

  • To a solution of 2,3-difluorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, 0.1-0.5 M) is added ethylamine (1.2 eq, either as a solution in THF or as the hydrochloride salt with an added base like triethylamine).

  • The mixture is stirred at room temperature for 1-2 hours to allow for imine formation. The reaction can be monitored by TLC for the consumption of the aldehyde.

  • Sodium triacetoxyborohydride (1.5 eq) is added in portions over 15-20 minutes. The reaction is typically exothermic, and the temperature should be maintained at or below room temperature.

  • The reaction mixture is stirred at room temperature for 12-24 hours, or until the imine intermediate is no longer observed by TLC.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The layers are separated, and the aqueous layer is extracted with the reaction solvent (e.g., dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel.

Data Presentation

The following tables summarize the common reagents and conditions used in reductive amination and their impact on the reaction outcome.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentMolar Equivalents (Typical)Solvent(s)pHKey AdvantagesKey Disadvantages
Sodium Borohydride (NaBH₄)1.5 - 2.0Methanol, EthanolNeutralCost-effective, readily available.Can reduce the starting aldehyde; best for two-step procedures.
Sodium Cyanoborohydride (NaBH₃CN)1.5 - 2.0Methanol, THFAcidic (pH 4-6)Selective for iminium ions, allows for one-pot synthesis.Highly toxic, requires careful handling and disposal.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)1.5 - 2.0Dichloromethane, 1,2-DichloroethaneNeutralMild, selective, non-toxic, effective for a wide range of substrates.More expensive than NaBH₄, moisture sensitive.

Table 2: Troubleshooting Guide for Low Yield

ObservationPotential CauseSuggested ActionExpected Outcome
Starting aldehyde remains after reaction.Incomplete imine formation.Add a catalytic amount of acetic acid; use a dehydrating agent (e.g., MgSO₄).Increased consumption of aldehyde and higher yield.
Imine intermediate is the major product.Inefficient reduction.Increase the amount of reducing agent; increase reaction time.Conversion of the imine to the desired product.
Significant amount of a higher molecular weight byproduct.Formation of tertiary amine.Use a slight excess of ethylamine; add the reducing agent slowly at a lower temperature.Reduced formation of the tertiary amine byproduct.

Mandatory Visualizations

reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2,3-Difluorobenzaldehyde 2,3-Difluorobenzaldehyde Imine/Iminium Ion Imine/Iminium Ion 2,3-Difluorobenzaldehyde->Imine/Iminium Ion Ethylamine Ethylamine Ethylamine->Imine/Iminium Ion This compound This compound Imine/Iminium Ion->this compound Reduction (e.g., NaBH(OAc)₃)

Caption: Reductive amination pathway.

Frequently Asked Questions (FAQs)

Q5: Can I use aqueous ethylamine for this reaction?

A5: While it is possible to use aqueous ethylamine, it is generally not recommended as the excess water can hinder the formation of the imine. If an aqueous solution is used, a significant excess of a dehydrating agent would be necessary. A solution of ethylamine in an organic solvent like THF or ethanol is preferable.

Q6: How do I purify the final product?

A6: this compound is a basic compound. Purification is typically achieved through flash column chromatography on silica gel. A gradient elution system, for example, starting with pure hexane and gradually increasing the polarity with ethyl acetate, is often effective. The addition of a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent the product from tailing on the silica gel.

Q7: My starting 2,3-difluorobenzaldehyde is old. Could this be the problem?

A7: Yes, aldehydes, especially aromatic ones, can oxidize to the corresponding carboxylic acid (2,3-difluorobenzoic acid) upon prolonged exposure to air. This impurity will not participate in the reductive amination and will lower the yield. It is recommended to use freshly distilled or recently purchased aldehyde for the best results. The purity of the aldehyde can be checked by ¹H NMR or GC-MS.

Q8: What is the best solvent for this reaction?

A8: The choice of solvent depends on the reducing agent. For NaBH(OAc)₃, chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are aprotic and do not react with the reducing agent. For NaBH₄, alcoholic solvents like methanol or ethanol are suitable. For NaBH₃CN, methanol is often used.

Q9: The reaction seems to stall. What should I do?

A9: If the reaction stalls (i.e., no further conversion is observed by TLC), you can try adding an additional portion of the reducing agent. If this does not help, it may be necessary to re-evaluate the reaction setup, including the quality of the reagents and the dryness of the solvent and glassware. In some cases, gentle heating might be required, but this should be done cautiously to avoid side reactions.

References

Technical Support Center: Synthesis of N-Substituted Benzylamines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-substituted benzylamines. It addresses common side reactions and offers practical solutions to optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-substituted benzylamines?

The most prevalent methods for synthesizing N-substituted benzylamines are reductive amination of benzaldehydes and direct N-alkylation of benzylamines or benzyl alcohols.[1][2][3] Reductive amination involves the reaction of a benzaldehyde with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.[2][4][5] Common reducing agents for this process include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and hydrogen gas with a metal catalyst.[2][3][6] Direct alkylation of amines with alkyl halides can be difficult to control and often leads to overalkylation.[2] An alternative approach is the direct coupling of benzyl alcohols with ammonia or amines using a borrowing hydrogen methodology, often employing nickel catalysts.[1]

Q2: What are the primary side reactions observed during the synthesis of N-substituted benzylamines?

Several side reactions can occur, leading to impurities and reduced yields. The most common include:

  • Overalkylation: The product amine can be more nucleophilic than the starting amine, leading to the formation of di- and tri-substituted amines.[1][2] For instance, in the synthesis of primary benzylamines, the product can react further to form dibenzylamine.[1]

  • Hydrogenolysis: In reactions starting from benzyl alcohols, the alcohol can be reduced to toluene.[1]

  • Decarbonylation: The benzaldehyde intermediate can lose a carbonyl group to form benzene.[1]

  • Imine Condensation Products: In the reductive amination of benzaldehyde with ammonia, trimers of benzylimine, such as hydrobenzamide, can form as significant by-products.[7][8]

  • Aldol and Reduction Side Products: When using strong Grignard reagents for alkylation of imines, side reactions like reduction and aldol condensation can occur.[9]

Q3: How can I minimize overalkylation in my reaction?

Minimizing overalkylation is crucial for achieving high yields of the desired N-substituted benzylamine. Here are some strategies:

  • Control Stoichiometry: Using an excess of the amine starting material can help to favor the formation of the desired product over the overalkylated species.

  • Stepwise Procedure: For reductive amination, a stepwise approach where the imine is formed first, followed by the addition of the reducing agent, can sometimes offer better control than a one-pot reaction.[3]

  • Choice of Reducing Agent: The choice of reducing agent can influence selectivity. Sodium triacetoxyborohydride is noted as a mild and selective reducing agent for reductive amination.[3]

  • Catalyst Selection: In methods involving benzyl alcohols, the choice of catalyst is critical. Certain heterogeneous nickel catalysts have shown good selectivity for primary benzylamines by minimizing overalkylation.[1]

Q4: My benzylamine starting material appears impure. How can it be purified?

Commercial benzylamine can degrade over time, often showing multiple spots on a TLC plate due to oxidation and condensation products.[10] Common purification methods include:

  • Vacuum Distillation: This is a standard method for purifying liquid benzylamines.[10]

  • Precipitation as a Salt: The benzylamine can be dissolved in a solvent like ether, and then HCl in ether can be added to precipitate the hydrochloride salt, which can then be isolated and neutralized to recover the pure amine.[10]

  • Drying and Distillation: Drying with NaOH or KOH followed by distillation under nitrogen is another effective purification technique.[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired N-substituted benzylamine. Incomplete reaction, formation of side products (e.g., overalkylation, hydrogenolysis), or decomposition of starting materials/products.- Monitor the reaction for completeness using TLC or GC. - Adjust the stoichiometry of reactants; an excess of the amine may be beneficial. - Optimize reaction temperature and time. Higher temperatures can sometimes increase conversion but may also promote side reactions.[1] - For reductive amination, ensure the pH is mildly acidic (pH 4-5) to facilitate imine formation without protonating the amine nucleophile.[2]
Presence of significant amounts of dibenzylamine or other overalkylation products. The product amine is more nucleophilic than the starting amine and reacts further with the electrophile (e.g., benzaldehyde, benzyl alcohol).[1][2]- Use a larger excess of the starting amine. - Consider a stepwise addition of the alkylating/carbonyl compound. - In catalytic systems, the choice of catalyst and support can influence selectivity.[1]
Formation of toluene and benzene as by-products. These are typically formed via hydrogenolysis and decarbonylation of benzyl alcohol and benzaldehyde intermediates, respectively, especially in catalytic reactions at elevated temperatures.[1]- Lower the reaction temperature.[1] - Screen different catalysts and catalyst loadings to find conditions that minimize these side reactions.[1]
The reaction mixture turns into a thick, unmanageable precipitate. In reactions involving ammonia, the formation of hydrobenzamide, a trimer of benzylimine, can lead to a solid precipitate.[7][8]- Ensure efficient stirring to maintain a homogenous slurry. - The choice of solvent can influence the solubility of intermediates and products.
Difficulty in isolating the pure product. The product may be difficult to separate from starting materials or by-products with similar physical properties.- For basic amine products, an acid-base extraction can be effective for purification. - Convert the amine to a salt (e.g., hydrochloride) to facilitate precipitation and isolation, followed by neutralization.[6][10] - Flash column chromatography is a common purification method for benzylamines.[1]

Quantitative Data Summary

The following table summarizes the influence of various reaction parameters on the selectivity of primary benzylamine synthesis from benzyl alcohol and aqueous ammonia using a Raney Ni catalyst, as described in the literature.

Parameter Condition Conversion (%) Primary Amine Selectivity (%) Key Side Products Reference
Catalyst Amount 50 mg~40~70Dibenzylamine[1]
200 mg8361Dibenzylamine, Toluene, Benzene[1]
400 mg97~20Toluene, Benzene[1]
Ammonia Equivalents 1.3 mmol~75~50Dibenzylamine[1]
3.9 mmol8361Dibenzylamine[1]
7.8 mmol~85~65Dibenzylamine[1]
Reaction Temperature 160 °C~50~65Dibenzylamine[1]
170 °C~70~63Dibenzylamine[1]
180 °C8361Dibenzylamine, Toluene, Benzene[1]
Reaction Time 2 h~20~75Dibenzylamine[1]
18 h8361Dibenzylamine, Toluene, Benzene[1]
24 h~85~58Dibenzylamine, Toluene, Benzene[1]

Experimental Protocols

General Protocol for Reductive Amination of a Benzaldehyde with a Primary Amine

This protocol is a generalized procedure based on common laboratory practices for the synthesis of N-substituted benzylamines.

  • Imine Formation:

    • In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

    • Add the benzaldehyde (1.0-1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for a period ranging from 30 minutes to several hours. Monitor the formation of the imine by a suitable analytical technique (e.g., TLC or GC).[6][11][12]

  • Reduction:

    • Once imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath.

    • Slowly add a reducing agent such as sodium borohydride (NaBH₄) (1.5-2.0 equivalents) in portions.[6] Alternatively, sodium cyanoborohydride (NaBH₃CN) can be used, often in a one-pot procedure where it is present from the start.

    • Allow the reaction to stir for an additional 30 minutes to several hours until the reduction is complete.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the organic solvent under reduced pressure.

    • Partition the residue between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.[6]

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography, distillation, or by precipitation as a salt.[1][6][10]

Visualizations

Reductive_Amination_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Benzaldehyde Benzaldehyde Imine Imine Benzaldehyde->Imine + R-NH2 - H2O PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->Imine SecondaryAmine N-Substituted Benzylamine Imine->SecondaryAmine + [H] (e.g., NaBH4) Overalkylation_Side_Reaction cluster_main_reaction Desired Reaction cluster_side_reaction Side Reaction PrimaryAmine Primary Benzylamine Dibenzylamine Dibenzylamine PrimaryAmine->Dibenzylamine + Benzaldehyde + [H] Benzaldehyde Benzaldehyde Benzaldehyde->Dibenzylamine Experimental_Workflow Reactants 1. Mix Benzaldehyde and Amine in Solvent ImineFormation 2. Stir for Imine Formation (Monitor by TLC/GC) Reactants->ImineFormation Reduction 3. Add Reducing Agent (e.g., NaBH4) ImineFormation->Reduction Workup 4. Quench Reaction and Perform Liquid-Liquid Extraction Reduction->Workup Purification 5. Dry and Concentrate Organic Phase Workup->Purification FinalProduct 6. Purify by Chromatography or Distillation Purification->FinalProduct

References

Technical Support Center: N-Ethyl-2,3-difluorobenzylamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges in the synthesis of N-Ethyl-2,3-difluorobenzylamine. The following information is structured to address specific experimental issues through a question-and-answer format, supplemented with data tables, detailed experimental protocols, and explanatory diagrams.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reductive amination of 2,3-difluorobenzaldehyde with ethylamine is resulting in a low yield of the desired this compound. What are the potential causes and solutions?

A1: Low yields in this reductive amination can stem from several factors, primarily incomplete imine formation, inefficient reduction, or degradation of starting materials or products.

  • Incomplete Imine Formation: The initial step of the reaction is the formation of an iminium ion intermediate. This is a reversible reaction, and the equilibrium may not favor the imine.

    • Troubleshooting:

      • pH Adjustment: The pH of the reaction medium is critical. An acidic catalyst (e.g., a catalytic amount of acetic acid) can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting nucleophilic attack by the amine. However, excess acid will protonate the amine, rendering it non-nucleophilic. The optimal pH is typically between 4 and 6.

      • Water Removal: The formation of the imine from the aldehyde and amine releases a molecule of water. Removing this water as it forms can drive the equilibrium towards the imine. This can be achieved by using a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or by azeotropic distillation with a suitable solvent (e.g., toluene).

  • Inefficient Reduction: The choice and handling of the reducing agent are crucial for the second step.

    • Troubleshooting:

      • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a superior choice for reductive aminations as it is milder and more selective for imines over aldehydes. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic. Sodium borohydride (NaBH₄) can also be used, but it can also reduce the starting aldehyde, leading to the formation of 2,3-difluorobenzyl alcohol as a byproduct.[1]

      • Reagent Quality and Stoichiometry: Ensure the reducing agent is fresh and has been stored under anhydrous conditions. Use a slight excess (1.1-1.5 equivalents) to ensure complete reduction of the imine.

  • Reaction Conditions:

    • Troubleshooting:

      • Temperature: The reaction is typically run at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) might be beneficial, but be cautious as higher temperatures can promote side reactions.

      • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction. Ensure the solvent is anhydrous.

Q2: I am observing a significant amount of 2,3-difluorobenzyl alcohol as a byproduct in my reaction mixture. How can I minimize its formation?

A2: The formation of 2,3-difluorobenzyl alcohol indicates that the reducing agent is reducing the starting aldehyde before it can react with the ethylamine to form the imine.

  • Primary Cause: This side reaction is common when using stronger reducing agents like sodium borohydride (NaBH₄) in a one-pot procedure where all reagents are mixed from the start.

  • Solutions:

    • Use a Milder Reducing Agent: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃), which is known for its high selectivity in reducing imines in the presence of aldehydes.[1]

    • Two-Step Procedure:

      • First, stir the 2,3-difluorobenzaldehyde and ethylamine together in the solvent (with a catalytic amount of acetic acid) for a period (e.g., 1-2 hours) to allow for imine formation to proceed significantly.

      • Then, add the reducing agent to the reaction mixture to reduce the pre-formed imine.

Q3: My final product is contaminated with a di-ethylated byproduct, N,N-diethyl-2,3-difluorobenzylamine. How can I prevent this?

A3: While reductive amination is generally less prone to over-alkylation than direct alkylation with alkyl halides, it can still occur, especially if the product amine is sufficiently nucleophilic to react with remaining aldehyde and the resulting iminium ion.[1]

  • Troubleshooting:

    • Control Stoichiometry: Use a slight excess of the ethylamine (1.1-1.2 equivalents) relative to the 2,3-difluorobenzaldehyde. Avoid a large excess of the aldehyde.

    • Slow Addition: Add the reducing agent slowly to the mixture of the aldehyde and amine. This helps to ensure that the initially formed imine is rapidly reduced before the secondary amine product can react further.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound via reductive amination.

ParameterCondition A (High Yield)Condition B (Side Product: Alcohol)Condition C (Side Product: Di-alkylation)
Aldehyde 2,3-difluorobenzaldehyde2,3-difluorobenzaldehyde2,3-difluorobenzaldehyde
Amine Ethylamine (1.1 eq)Ethylamine (1.1 eq)Ethylamine (1.0 eq)
Reducing Agent NaBH(OAc)₃ (1.2 eq)NaBH₄ (1.2 eq)NaBH(OAc)₃ (1.2 eq)
Solvent Dichloromethane (DCM)Methanol (MeOH)Dichloromethane (DCM)
Additive Acetic Acid (catalytic)NoneAcetic Acid (catalytic)
Procedure One-pot, all reagents at t=0One-pot, all reagents at t=0Aldehyde added slowly to amine/reductant
Temperature Room TemperatureRoom TemperatureRoom Temperature
Typical Yield > 85%40-60%70-80%
Purity High (>98%)Contaminated with 2,3-difluorobenzyl alcoholContaminated with N,N-diethyl-2,3-difluorobenzylamine

Experimental Protocols

Key Experiment: Optimized Reductive Amination of 2,3-difluorobenzaldehyde

This protocol is designed to maximize the yield and purity of this compound.

Materials:

  • 2,3-difluorobenzaldehyde

  • Ethylamine (as a solution in a suitable solvent, e.g., 2M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-difluorobenzaldehyde (1.0 equivalent).

  • Dissolve the aldehyde in anhydrous dichloromethane (DCM).

  • Add ethylamine solution (1.1 equivalents) to the flask, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.2 equivalents) to the reaction mixture.

  • Continue to stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

experimental_workflow reagents 1. Reagent Addition - 2,3-difluorobenzaldehyde - Ethylamine - Acetic Acid (cat.) - Anhydrous DCM imine_formation 2. Imine Formation (Stir at RT, 1h) reagents->imine_formation reduction 3. Reduction - Add NaBH(OAc)₃ (Stir at RT, 2-4h) imine_formation->reduction workup 4. Aqueous Workup - Quench with NaHCO₃ - Extraction with DCM reduction->workup purification 5. Purification - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification product Pure N-Ethyl-2,3- difluorobenzylamine purification->product

Caption: Optimized experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product check_byproduct Identify Major Byproduct(s) (e.g., via NMR, LC-MS) start->check_byproduct alcohol Byproduct: 2,3-difluorobenzyl alcohol check_byproduct->alcohol Alcohol detected dialkylation Byproduct: Di-ethylated amine check_byproduct->dialkylation Di-alkylation detected starting_material High amount of starting material remains check_byproduct->starting_material Incomplete conversion solution_alcohol Solution: - Use milder reductant (NaBH(OAc)₃) - Two-step procedure (pre-form imine) alcohol->solution_alcohol solution_dialkylation Solution: - Control stoichiometry (amine excess) - Slow addition of reducing agent dialkylation->solution_dialkylation solution_starting_material Solution: - Check reagent quality - Optimize pH (catalytic acid) - Remove water (dehydrating agent) starting_material->solution_starting_material

Caption: A logical troubleshooting guide for this compound reaction failures.

References

Improving the purity of crude N-Ethyl-2,3-difluorobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude N-Ethyl-2,3-difluorobenzylamine. The following sections detail methods to improve the purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can arise from the synthesis process or degradation. Potential impurities include:

  • Unreacted starting materials: Such as 2,3-difluorobenzaldehyde or ethylamine.

  • Overalkylation products: Formation of N,N-diethyl-2,3-difluorobenzylamine. A dominant side reaction in similar syntheses is the overalkylation of the primary amine.[1][2][3]

  • Oxidation and condensation products: Degraded benzylamines can form imine dimers.[4]

  • Residual solvents: Solvents used during synthesis and workup.

Q2: What is the general stability of this compound?

A2: Fluorinated benzylamines are generally stable compounds. However, like many amines, they can be susceptible to oxidation over time, which can lead to discoloration (e.g., turning yellow or brown) and the formation of impurities.[4] Storage under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place is recommended to minimize degradation.

Q3: Which purification method is most suitable for my scale of experiment?

A3: The choice of purification method depends on the scale of your experiment and the nature of the impurities.

  • Small scale (mg to g): Flash column chromatography is often the most effective method for removing a wide range of impurities.

  • Medium to large scale (g to kg): Vacuum distillation is a practical choice for removing non-volatile impurities and can be very effective for thermally stable compounds. Recrystallization of a salt form (e.g., hydrochloride) can also be highly effective for removing soluble impurities.

Q4: My purified this compound is a yellow oil, but I expect a colorless liquid. What could be the issue?

A4: A yellow color often indicates the presence of oxidized impurities or trace amounts of colored byproducts from the synthesis. If the purity is confirmed to be high by analytical methods (e.g., HPLC, GC, NMR), the color may be due to a very minor impurity that is difficult to remove by standard methods. In such cases, treatment with activated carbon followed by filtration may help to decolorize the product.

Troubleshooting Guides

Issue 1: Low Purity After Synthesis
Symptom Possible Cause Suggested Solution
Multiple spots on TLC, with some close to the product spot.Incomplete reaction or formation of closely related byproducts.Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents). For purification, attempt flash column chromatography with a shallow gradient to improve separation.
Presence of a higher molecular weight peak in GC-MS.Overalkylation leading to N,N-diethyl-2,3-difluorobenzylamine.Use a controlled amount of the ethylating agent during synthesis. To remove the impurity, vacuum distillation can be effective as the boiling point of the dialkylated product will be significantly different.
Broad water peak in 1H NMR and hazy appearance.Residual water from the workup.Dry the organic extract thoroughly with a suitable drying agent (e.g., anhydrous MgSO4 or Na2SO4) before solvent evaporation. If water is still present, consider azeotropic removal with a solvent like toluene under reduced pressure.
Issue 2: Poor Separation During Column Chromatography
Symptom Possible Cause Suggested Solution
Product streaks on the TLC plate and elutes as a broad band from the column.The basic amine is interacting strongly with the acidic silica gel.Add a small amount of a competing base, such as triethylamine (0.1-1%), to the eluent system. This will neutralize the acidic sites on the silica and improve the peak shape.[5]
Co-elution of impurities with the product.The chosen solvent system does not provide adequate selectivity.Screen different solvent systems. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or diethyl ether) is recommended. For highly polar impurities, a small percentage of methanol in dichloromethane can be used.
Product is not eluting from the column.The product is too polar for the selected eluent.Increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate. If necessary, switch to a more polar solvent system like dichloromethane/methanol.

Data Presentation

The following table summarizes the applicability and expected purity improvement for different purification techniques for benzylamines. The values are general estimates and may vary for this compound.

Purification Method Applicable Scale Types of Impurities Removed Typical Purity Achieved Advantages Disadvantages
Vacuum Distillation Medium to LargeNon-volatile impurities, byproducts with different boiling points.>99%Cost-effective for large quantities, good for thermally stable compounds.[6]Not suitable for thermally sensitive compounds, may not separate isomers or compounds with similar boiling points.
Flash Column Chromatography Small to MediumWide range of impurities, including isomers and closely related byproducts.>99.5%High resolution, applicable to a wide range of compounds.[7][8]Can be time-consuming and requires significant amounts of solvent, potential for product loss on the column.
Recrystallization (as a salt) Small to LargeSoluble impurities.>99%Highly effective for achieving high purity, scalable.[9]Requires conversion to a salt and then back to the free base, which adds extra steps and may reduce overall yield.

Experimental Protocols

Protocol 1: Vacuum Distillation

This method is suitable for purifying this compound on a multi-gram scale, assuming it is thermally stable.

  • Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source with a trap.[10] Ensure all glassware is dry and joints are properly greased.

  • Charging the Flask: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system. A pressure of 1-10 mmHg is typically a good starting point.

  • Heating: Once the desired pressure is stable, begin heating the distillation flask using a heating mantle.

  • Fraction Collection: Collect the distillate that comes over at a stable boiling point. The boiling point under vacuum will be significantly lower than the atmospheric boiling point. For reference, the predicted atmospheric boiling point is around 193-218 °C. Under vacuum, this will be substantially lower.

  • Completion: Stop the distillation when the temperature starts to drop or when only a small residue remains in the distillation flask.

  • System Shutdown: Allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Flash Column Chromatography

This method is ideal for small to medium-scale purification and for removing impurities with similar polarities.

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the packed column.

  • Elution: Start the elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 0% to 20% ethyl acetate in hexane. To prevent streaking, add 0.1% triethylamine to the mobile phase.[5]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 3: Recrystallization as Hydrochloride Salt

This method is effective for removing soluble impurities and can be scaled up.

  • Salt Formation: Dissolve the crude this compound in a suitable solvent like diethyl ether or ethyl acetate.

  • Precipitation: Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) with stirring. The hydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent (e.g., cold diethyl ether) to remove any remaining soluble impurities.

  • Drying: Dry the salt under vacuum.

  • Free Basing (Regeneration of the Amine): To recover the pure amine, dissolve the hydrochloride salt in water and add a base (e.g., 1 M NaOH) until the solution is basic (pH > 10).

  • Extraction: Extract the free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Evaporation: Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to yield the purified this compound.

Visualizations

PurificationWorkflow Crude Crude N-Ethyl-2,3- difluorobenzylamine Distillation Vacuum Distillation Crude->Distillation Large Scale Chromatography Flash Column Chromatography Crude->Chromatography Small Scale Recrystallization Recrystallization (as HCl salt) Crude->Recrystallization All Scales Pure Pure Product (>99%) Distillation->Pure Chromatography->Pure Recrystallization->Pure

Caption: Purification workflow for this compound.

TroubleshootingLogic Start Low Purity Issue TLC Multiple Spots on TLC? Start->TLC Streaking Streaking on TLC? TLC->Streaking No OptimizeReaction Optimize Reaction Conditions TLC->OptimizeReaction Yes ShallowGradient Use Shallow Gradient in Chromatography Streaking->ShallowGradient No AddAmine Add Triethylamine to Eluent Streaking->AddAmine Yes UseAmineSilica Use Amine-Functionalized Silica AddAmine->UseAmineSilica

Caption: Troubleshooting logic for purification issues.

References

N-Ethyl-2,3-difluorobenzylamine stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for N-Ethyl-2,3-difluorobenzylamine solutions?

A1: For optimal stability, solutions of this compound should be stored at low temperatures (-20°C or -80°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The choice of solvent is critical; aprotic solvents like DMSO or DMF are generally preferred for long-term storage over protic solvents like methanol or water.

Q2: What are the potential signs of degradation of my this compound solution?

A2: Visual indicators of degradation can include a change in color (e.g., developing a yellow or brown tint), the formation of precipitates, or a noticeable change in solution clarity. Instrumentally, degradation can be detected by a decrease in the peak area of the parent compound and the appearance of new peaks in chromatographic analyses (e.g., HPLC, LC-MS).

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: While specific data is unavailable, benzylamines can be susceptible to pH-dependent degradation. The amine group can be protonated at low pH, which may alter its stability and reactivity. At high pH, deprotonation could increase susceptibility to oxidation. It is advisable to buffer aqueous solutions and perform pH-stability studies to determine the optimal pH range for your experiments.

Q4: Is this compound sensitive to light?

A4: Aromatic compounds, especially those with activating groups, can be susceptible to photodegradation. It is recommended to handle solutions of this compound in amber vials or under low-light conditions to minimize the risk of light-induced degradation.

Troubleshooting Guide

Issue 1: I am observing a rapid loss of potency of my this compound stock solution.

Possible Cause Troubleshooting Step
Oxidation Degas your solvent before preparing the solution. Store the solution under an inert atmosphere (argon or nitrogen). Consider adding an antioxidant if compatible with your experimental system.
Inappropriate Storage Temperature Ensure the solution is stored at a sufficiently low temperature. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.
Hydrolysis If using aqueous or protic solvents, ensure the pH is controlled with a suitable buffer. Evaluate the stability in different solvents to find a more suitable system.

Issue 2: I see unknown peaks appearing in my HPLC analysis of a sample containing this compound.

Possible Cause Troubleshooting Step
Degradation of the Compound This is a strong indicator of instability. Characterize the new peaks using mass spectrometry (LC-MS) to identify potential degradation products. Refer to the hypothetical degradation pathway below.
Solvent Impurities or Reactivity Run a solvent blank on your HPLC to ensure the new peaks are not from the solvent. Ensure the solvent is of high purity and not reactive with the compound.
Contamination Ensure proper handling and cleaning of all labware to avoid cross-contamination.

Hypothetical Stability Data Summary

The following table represents plausible, though not experimentally verified, stability data for this compound after 30 days of storage under various conditions.

Condition Solvent Temperature Atmosphere Light Condition Purity (%)
1DMSO-20°CAirAmber Vial98.5
2DMSO-20°CNitrogenAmber Vial99.8
3Methanol4°CAirAmber Vial95.2
4PBS (pH 7.4)4°CAirAmber Vial91.0
5DMSO25°C (RT)AirClear Vial85.7
6DMSO25°C (RT)AirAmber Vial92.3

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol describes a general method for assessing the stability of this compound.

  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Forced Degradation Studies:

    • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

    • Photodegradation: Expose 1 mL of stock solution in a clear vial to a photostability chamber (ICH Q1B guidelines) for 24 hours.

    • Thermal Degradation: Incubate 1 mL of stock solution at 80°C for 48 hours.

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples. Dilute all samples to a final concentration of 50 µg/mL with the mobile phase.

    • HPLC System:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 254 nm.

      • Injection Volume: 10 µL.

    • Analyze the samples and a non-degraded control. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.

Visualizations

Degradation_Pathway parent This compound oxidized Oxidative Degradation (e.g., N-oxide formation) parent->oxidized [O] dealkylated De-alkylation (2,3-Difluorobenzylamine) parent->dealkylated Enzyme or Radical cleavage photoproduct Photodegradation Product (e.g., ring modification) parent->photoproduct hv

Caption: Hypothetical degradation pathways for this compound.

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) aliquot Aliquot into Vials prep_stock->aliquot temp Temperature (-20°C, 4°C, 25°C, 40°C) light Light Exposure (ICH Q1B) ph pH (2, 7.4, 10) sampling Sample at Time Points (T=0, 1, 7, 30 days) temp->sampling hplc Analyze via Stability- Indicating HPLC Method sampling->hplc data Quantify Purity and Degradation Products hplc->data

Preventing decomposition of N-Ethyl-2,3-difluorobenzylamine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of N-Ethyl-2,3-difluorobenzylamine to prevent its decomposition. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental use.

Troubleshooting Guide

This guide is designed to help researchers identify and resolve potential decomposition issues with this compound.

Issue: Observed Discoloration or Formation of Precipitate in this compound

This is a common indicator of compound degradation. Follow the steps below to troubleshoot the issue.

cluster_0 Troubleshooting Workflow A Decomposition Suspected (e.g., discoloration, precipitate) B Review Storage Conditions A->B C Check for Atmospheric Exposure (Air, CO2, Moisture) B->C D Assess Light and Temperature Exposure B->D E Verify Chemical Compatibility (Solvents, Reagents) B->E F Implement Corrective Actions C->F D->F E->F G Store under inert gas (Argon or Nitrogen) F->G Atmosphere H Use amber glass vials and store in the dark F->H Light I Store at recommended temperature (e.g., 2-8°C) F->I Temperature J Ensure use of high-purity, dry solvents F->J Compatibility K Purify the compound if necessary F->K If degradation is severe

Caption: Troubleshooting workflow for this compound decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dry, and dark place.[1][2][3] Refrigeration at 2-8°C is recommended for long-term storage.

Q2: My this compound has turned yellow. Is it still usable?

A2: A yellow discoloration suggests potential oxidation or degradation. While it may still be suitable for some applications, it is highly recommended to assess the purity of the compound using analytical methods such as NMR, GC-MS, or HPLC before use. If purity is compromised, purification may be necessary.

Q3: What are the main causes of decomposition for this compound?

A3: The primary causes of decomposition for secondary amines like this compound are oxidation from exposure to air, reaction with atmospheric carbon dioxide, and exposure to light and elevated temperatures.[1][2] Incompatibility with certain solvents or reagents can also lead to degradation.[2]

Q4: How can I prevent the decomposition of this compound in solution?

A4: When preparing solutions, use high-purity, dry solvents. If the solution is to be stored, it should be blanketed with an inert gas and stored in a tightly sealed vial with a PTFE-lined cap, protected from light, and refrigerated. For prolonged storage, consider preparing fresh solutions as needed.

Q5: Are there any chemical stabilizers that can be added to this compound?

A5: While specific stabilizers for this compound are not well-documented, general stabilizers for amines, such as hindered amine stabilizers (HALS) or antioxidants, could potentially be effective.[4][5][6] However, the addition of any stabilizer should be carefully evaluated for compatibility with your specific application and may require experimental validation. Converting the amine to its hydrochloride salt can also improve stability for long-term storage.[1][7]

Potential Decomposition Pathways

The following diagram illustrates potential degradation pathways for this compound based on the general reactivity of secondary benzylamines.

cluster_1 Potential Decomposition Pathways A This compound B Oxidation (e.g., N-oxide formation) A->B O2 C Reaction with CO2 (Carbamate formation) A->C CO2 D Photodegradation (Radical formation) A->D UV Light E Reaction with Aldehydes/Ketones (Imine/Enamine formation) A->E Carbonyls

Caption: Potential decomposition pathways for this compound.

Stability Data

The following table summarizes hypothetical stability data for this compound under various storage conditions. This data is for illustrative purposes to guide best practices.

Storage ConditionDurationPurity (%)Appearance
2-8°C, Inert Gas, Dark 12 Months>99%Colorless liquid
Room Temp, Inert Gas, Dark12 Months98%Faint yellow liquid
Room Temp, Air, Dark6 Months95%Yellow liquid
Room Temp, Air, Light1 Month<90%Dark yellow liquid with precipitate
40°C, Inert Gas, Dark3 Months97%Light yellow liquid

Experimental Protocols

Protocol for Assessing the Stability of this compound

Objective: To determine the stability of this compound under various storage conditions over time.

Materials:

  • This compound

  • Amber glass vials with PTFE-lined caps

  • Argon or Nitrogen gas

  • Refrigerator (2-8°C)

  • Oven or incubator (40°C)

  • Analytical instruments (e.g., HPLC, GC-MS, NMR)

  • High-purity solvents for analysis

Methodology:

  • Sample Preparation:

    • Aliquot 1 mL of high-purity this compound into several amber glass vials.

    • For samples to be stored under an inert atmosphere, gently bubble argon or nitrogen through the liquid for 1-2 minutes, then quickly cap the vial.

    • Prepare samples for each storage condition to be tested (e.g., 2-8°C/Inert/Dark, RT/Air/Light, etc.).

  • Initial Analysis (Time Zero):

    • Take an initial sample and analyze its purity using a validated HPLC or GC-MS method.

    • Record the initial appearance (color, clarity) of the compound.

    • Obtain an initial NMR spectrum as a reference.

  • Storage:

    • Place the prepared vials in their respective storage conditions.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 6, 12 months), remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Analyze the purity of the sample using the same analytical method as in step 2.

    • Record the appearance of the sample.

    • (Optional) Obtain an NMR spectrum to identify any potential degradation products.

  • Data Analysis:

    • Compare the purity and appearance of the samples at each time point to the initial analysis.

    • Plot purity versus time for each storage condition to determine the rate of decomposition.

    • Identify any new peaks in the chromatograms or signals in the NMR spectra to characterize degradation products.

References

Managing exothermic reactions in N-Ethyl-2,3-difluorobenzylamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the synthesis of N-Ethyl-2,3-difluorobenzylamine, with a specific focus on managing exothermic reactions. The content is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthesis method for this compound to ensure selectivity and safety?

A1: The recommended method is reductive amination . This process involves the reaction of 2,3-difluorobenzaldehyde with ethylamine to form an intermediate imine, which is then reduced in situ to the desired this compound.[1][2][3] This one-pot method is generally preferred over direct N-alkylation of 2,3-difluorobenzylamine with an ethyl halide because it avoids the common issue of over-alkylation, which leads to a mixture of secondary, tertiary, and quaternary ammonium salts.[4][5] Reductive amination offers higher selectivity for the desired secondary amine product.

Q2: Why is temperature management so critical during this synthesis?

A2: Temperature management is critical due to the exothermic nature of the reaction steps. Both the initial acid-base reactions and the reduction of the imine intermediate release significant heat.[6] Failure to control this exotherm can lead to a thermal runaway, characterized by a rapid, uncontrolled increase in temperature and pressure.[7] This not only poses a significant safety hazard (e.g., boiling of solvents, vessel over-pressurization) but can also decrease product yield and increase the formation of impurities.

Q3: What are the primary sources of heat generation in the reductive amination process?

A3: The primary sources of heat are:

  • Imine/Iminium Ion Formation: If an acid catalyst is used to accelerate imine formation, the neutralization reaction with the amine is exothermic.[6]

  • Reduction Step: The reduction of the C=N double bond of the iminium ion by the hydride reducing agent is typically the most exothermic step of the synthesis.

  • Quenching: The quenching of excess reducing agent at the end of the reaction, often with water or acidic solutions, is also highly exothermic and can release flammable hydrogen gas.

Q4: What are the essential safety precautions for this procedure?

A4: Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[8]

  • Ventilation: Perform the entire reaction in a certified chemical fume hood.

  • Controlled Addition: The most critical control measure is the slow, controlled addition of the most reactive reagent (typically the reducing agent) while monitoring the internal temperature.[9]

  • Cooling System: Ensure a robust cooling system (e.g., an ice-water bath or a cryostat) is in place and operational before starting the reaction.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from decomposing the hydride reagent and to mitigate fire risk.

  • Emergency Plan: Have an emergency plan, including appropriate quenching agents and fire suppression equipment, readily available.

Troubleshooting Guide

Problem 1: A rapid, uncontrolled temperature increase (Thermal Runaway) is observed.

  • Question: My reaction temperature is rising uncontrollably after adding the reducing agent. What immediate actions should I take, and what likely caused this?

  • Answer:

    • Immediate Actions:

      • Immediately cease the addition of all reagents.

      • If possible and safe, increase the efficiency of the external cooling bath (e.g., by adding more ice or dry ice).

      • If the reaction is in a flask that can be moved, raise it from the heating mantle or move it deeper into the cooling bath.

      • Alert personnel in the immediate vicinity.

    • Probable Causes:

      • The rate of addition of the reducing agent was too fast, generating heat more rapidly than the cooling system could remove it.[9]

      • The concentration of the reagents was too high, leading to an excessive heat output for the given volume.

      • The cooling bath failed or was insufficient for the scale of the reaction.

    • Preventative Measures:

      • Always pre-cool the reaction mixture to the target temperature (e.g., 0 °C) before beginning the addition of the reducing agent.

      • Add the reducing agent portion-wise or via a syringe pump at a slow, controlled rate.

      • Continuously monitor the internal reaction temperature with a calibrated thermometer.

      • For larger-scale reactions, perform reaction calorimetry studies to understand the thermal profile and determine the maximum temperature of synthetic reaction (MTSR).[9]

Problem 2: The final product yield is significantly lower than expected.

  • Question: My yield of this compound is very low. What are the potential reasons?

  • Answer:

    • Probable Causes:

      • Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine may not have been favorable. This step is often pH-sensitive.

      • Premature Aldehyde Reduction: The reducing agent may have reduced the starting 2,3-difluorobenzaldehyde to 2,3-difluorobenzyl alcohol before it could form the imine.

      • Hydrolysis of Reducing Agent: The hydride reagent may have been degraded by moisture in the solvent or glassware.

      • Product Loss During Workup: The product may be partially soluble in the aqueous phase or lost during extraction and purification steps.

    • Solutions:

      • Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere.

      • Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB), which is known to be more effective for reductive aminations and less likely to reduce the aldehyde.[10]

      • Allow the aldehyde and amine to stir together for a period (e.g., 30-60 minutes) to facilitate imine formation before adding the reducing agent.

Problem 3: Analysis shows a major byproduct is 2,3-difluorobenzyl alcohol.

  • Question: A significant amount of 2,3-difluorobenzyl alcohol is present in my crude product. How can this be avoided?

  • Answer:

    • Probable Cause: This side reaction occurs when the reducing agent is more reactive towards the aldehyde than the iminium ion, or when it is added before a sufficient concentration of the imine has formed.

    • Solutions:

      • Change the Order of Addition: Pre-mix the 2,3-difluorobenzaldehyde and ethylamine in the solvent and allow them to react to form the imine before introducing the reducing agent.

      • Use a Selective Reducing Agent: Switch to a reducing agent that is known to be more selective for iminium ions over aldehydes, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[2][10] While effective, be aware that NaBH₃CN generates toxic cyanide byproducts upon workup.[2] STAB is often the preferred reagent for safety and efficiency.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentFormulaSelectivitySafety ConsiderationsTypical ConditionsPros & Cons
Sodium BorohydrideNaBH₄ModerateFlammable solid, reacts with water to produce H₂.Methanol, Ethanol; 0 °C to RTPro: Inexpensive, readily available. Con: Can readily reduce aldehydes, leading to alcohol byproduct.
Sodium CyanoborohydrideNaBH₃CNHighHighly Toxic. Generates toxic HCN gas upon acidification.Methanol, pH 3-6; RTPro: Highly selective for iminium ions.[2] Con: Extreme toxicity hazard.
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃HighMoisture sensitive. Reacts more slowly with protic solvents.Dichloromethane (DCM), 1,2-Dichloroethane (DCE); RTPro: Mild, highly effective, commercially available, less toxic than NaBH₃CN.[10] Con: More expensive than NaBH₄.
Catalytic HydrogenationH₂ / CatalystHighFlammable gas, requires specialized pressure equipment.Pd/C, PtO₂; Methanol, EthanolPro: "Green" byproducts, high efficiency. Con: May reduce other functional groups; requires specialized equipment.[2]

Experimental Protocols

Protocol: Synthesis of this compound via Reductive Amination using STAB

Disclaimer: This protocol is a representative example. All procedures should be subjected to a thorough risk assessment before implementation.

Reagents:

  • 2,3-Difluorobenzaldehyde

  • Ethylamine (e.g., 2.0 M solution in THF)

  • Sodium Triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2,3-difluorobenzaldehyde (1.0 eq).

  • Dissolve the aldehyde in DCE (approx. 0.2-0.5 M concentration).

  • Add ethylamine solution (1.1 - 1.2 eq) dropwise to the stirred solution at room temperature.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • In a separate, dry flask, weigh sodium triacetoxyborohydride (1.3 - 1.5 eq).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add the STAB to the reaction mixture in small portions over 30-45 minutes. Monitor the internal temperature closely to ensure it does not rise significantly. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours, or until TLC/LCMS analysis indicates the consumption of the starting material.

  • Quenching: Carefully and slowly add saturated aqueous NaHCO₃ solution to quench the reaction. Be aware of gas evolution (H₂).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents 1. Prepare Reactants (Aldehyde, Amine, Solvent) imine 3. Imine Formation (Mix Aldehyde + Amine, stir) prep_reagents->imine prep_reductant 2. Weigh Reductant (STAB) add 5. Controlled Addition of STAB (Monitor Temperature!) prep_reductant->add cool 4. Cool Mixture (0 °C) imine->cool cool->add react 6. Stir to Completion (RT, 12-18h) add->react quench 7. Quench Reaction (aq. NaHCO₃) react->quench extract 8. Extraction quench->extract purify 9. Purification (Chromatography) extract->purify product Final Product purify->product

Caption: Experimental workflow for this compound synthesis.

G cluster_analysis Post-Incident Analysis start Is internal temperature rising uncontrollably? action1 IMMEDIATELY Stop all reagent additions start->action1 Yes action3 Monitor temperature until stable start->action3 No action2 Enhance external cooling (add more ice/dry ice) action1->action2 action2->action3 cause1 Cause: Addition too fast? action3->cause1 Once stable cause2 Cause: Cooling failure? prevention Prevention: - Slower addition rate - Verify cooling capacity - Use more solvent cause1->prevention cause3 Cause: Too concentrated? cause2->prevention cause3->prevention

Caption: Troubleshooting logic for a thermal runaway event.

G cluster_reactants Reactants cluster_products Products aldehyde 2,3-Difluorobenzaldehyde imine Iminium Ion Intermediate aldehyde->imine + H₂O byproduct Side Product (2,3-Difluorobenzyl Alcohol) aldehyde->byproduct + Reductant (e.g., NaBH₄) amine Ethylamine amine->imine + H₂O product Desired Product (this compound) imine->product + Reductant (e.g., STAB)

Caption: Desired reaction pathway vs. a common side reaction.

References

Validation & Comparative

Comparative Analysis of N-Ethyl-2,3-difluorobenzylamine and N-Ethyl-2,4-difluorobenzylamine Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1] The isomeric positioning of these fluorine substituents can profoundly influence the chemical reactivity of the molecule, thereby dictating its synthetic accessibility and potential biological interactions. This guide provides a comparative analysis of the reactivity of N-Ethyl-2,3-difluorobenzylamine and N-Ethyl-2,4-difluorobenzylamine, focusing on the electronic effects of the fluorine atoms on the aromatic ring and the nucleophilicity of the secondary amine.

Physicochemical Properties

A summary of the fundamental properties of the two isomers is presented below.

PropertyThis compoundN-Ethyl-2,4-difluorobenzylamine
CAS Number 1152832-76-2[2][3]Not available
Molecular Formula C₉H₁₁F₂N[2]C₉H₁₁F₂N
Molecular Weight 171.19 g/mol 171.19 g/mol
Appearance Not specifiedNot specified

Electronic Effects and Aromatic Ring Reactivity

The reactivity of the benzene ring in both isomers is predominantly governed by the interplay of the electronic effects of the two fluorine atoms and the N-ethylaminomethyl group.

  • Fluorine Substituents : Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which deactivates the aromatic ring towards electrophilic aromatic substitution (SEAr).[4][5] Conversely, it has an electron-donating resonance effect (+R) via its lone pairs. For halogens, the inductive effect typically outweighs the resonance effect, rendering the ring less reactive than benzene but directing incoming electrophiles to the ortho and para positions.[6]

  • N-Ethylaminomethyl Group (-CH₂NHEt) : This alkylamine substituent is an activating group and an ortho, para-director due to the inductive effect of the alkyl group.

The combination of these effects leads to a complex reactivity profile. The powerful deactivating effect of the two fluorine atoms will generally require more forcing conditions for SEAr reactions compared to non-fluorinated analogues.

Positional Isomerism and Regioselectivity

The differential placement of the fluorine atoms in the two isomers results in distinct predictions for the regioselectivity of electrophilic aromatic substitution.

  • This compound : The aminomethyl group directs to the C4 (para) and C6 (ortho) positions. The fluorine at C2 directs to C5 (para), and the fluorine at C3 directs to C6 (para) and C4 (ortho). The convergence of these directing effects suggests that positions C4 and C6 are the most likely sites for electrophilic attack, though the overall reactivity is significantly reduced.

  • N-Ethyl-2,4-difluorobenzylamine : The aminomethyl group directs to the C6 (ortho) position, as the other ortho (C2) and the para (C4) positions are blocked by fluorine atoms. The fluorine at C2 directs towards C3 and C5, while the fluorine at C4 directs towards C3 and C5. This reinforcement suggests that C3, C5, and C6 are the potential sites for substitution. In electrophilic aromatic substitution (SEAr) pathways, reactions on 2,4-difluoro substituted rings have shown high regioselectivity at the C-6 position, which is para to the fluorine at C-2.[7]

G Influencing Factors on Aromatic Ring Reactivity cluster_effects Electronic Effects cluster_substituents Substituents cluster_reactivity Outcome Inductive Effect (-I) Inductive Effect (-I) Ring_Reactivity Aromatic Ring Reactivity (Deactivated) Inductive Effect (-I)->Ring_Reactivity Deactivates Resonance Effect (+R) Resonance Effect (+R) Regioselectivity Regioselectivity (Ortho/Para-Directing) Resonance Effect (+R)->Regioselectivity Directs Ortho/Para F_atoms Fluorine Atoms F_atoms->Inductive Effect (-I) Strong F_atoms->Resonance Effect (+R) Weak Amine_group N-Ethylaminomethyl Group Amine_group->Inductive Effect (-I) Weak Amine_group->Ring_Reactivity Activates (Ortho/Para-Directing)

Caption: Factors influencing the aromatic ring reactivity of difluorobenzylamines.

Amine Group Reactivity and Nucleophilicity

The secondary amine moiety in both compounds is a primary site of reactivity, functioning as a nucleophile in various transformations.[7]

  • Nucleophilic Reactions : The lone pair of electrons on the nitrogen atom allows these compounds to readily participate in reactions such as:

    • Amide bond formation (acylation)

    • Alkylation

    • Condensation reactions

The electron-withdrawing nature of the difluorinated benzyl group is expected to decrease the basicity (and likely the nucleophilicity) of the nitrogen atom compared to a non-fluorinated analogue like N-ethylbenzylamine. This is due to the inductive pull of the fluorine atoms, which reduces the electron density on the nitrogen.

Between the two isomers, This compound may exhibit slightly lower basicity. The ortho-fluorine atom (at C2) is in closer proximity to the aminomethyl group, potentially exerting a more potent inductive effect on the nitrogen lone pair compared to the arrangement in N-Ethyl-2,4-difluorobenzylamine , where the second fluorine is further away at the para position.

Experimental Protocols

General Protocol for Amide Coupling (Acylation of the Amine)

This protocol describes a standard procedure for the acylation of the secondary amine, a common reaction for these types of building blocks.

Materials:

  • N-Ethyl-difluorobenzylamine isomer (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • Coupling agent (e.g., HATU, HBTU) (1.2 eq)

  • Amine base (e.g., DIPEA, Triethylamine) (2.0 eq)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent in a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the coupling agent and the amine base to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the N-Ethyl-difluorobenzylamine isomer to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield the desired amide.

G start Start: Dissolve Carboxylic Acid in Anhydrous Solvent preactivate Pre-activation: Add Coupling Agent & Base Stir 15 min @ RT start->preactivate add_amine Add N-Ethyl-difluorobenzylamine preactivate->add_amine react Reaction: Stir 4-16h @ RT Monitor by TLC/LC-MS add_amine->react workup Aqueous Workup: Quench, Extract, Wash, Dry react->workup purify Purification: Concentrate & Purify by Column Chromatography workup->purify end End: Isolated Amide Product purify->end

Caption: General workflow for the acylation of N-Ethyl-difluorobenzylamines.

Conclusion

While both this compound and N-Ethyl-2,4-difluorobenzylamine share the same core structure, the isomeric placement of the fluorine atoms creates subtle but significant differences in their chemical reactivity.

  • Aromatic Ring : Both isomers possess an aromatic ring that is deactivated towards electrophilic substitution. However, the predicted regioselectivity differs, with this compound likely substituting at the C4 and C6 positions, whereas N-Ethyl-2,4-difluorobenzylamine is expected to show a preference for substitution at the C3, C5, and C6 positions.

  • Amine Nucleophilicity : The amine group in both molecules is a competent nucleophile. The basicity of the amine in this compound may be slightly lower due to the closer proximity of an electron-withdrawing fluorine atom.

For drug development professionals and synthetic chemists, these differences are critical. The choice between these two isomers will depend on the desired substitution pattern in subsequent synthetic steps and the required nucleophilicity for coupling reactions. A thorough understanding of these reactivity principles is essential for the efficient design and execution of synthetic routes utilizing these valuable fluorinated building blocks.

References

A Comparative Spectroscopic Analysis of Fluorinated Benzylamine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 2-fluorobenzylamine, 3-fluorobenzylamine, and 4-fluorobenzylamine. This guide provides a detailed comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols.

The introduction of a fluorine atom to the benzylamine structure creates three distinct positional isomers, each with unique electronic properties that influence their spectroscopic signatures. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings, including pharmaceutical and materials science. This guide presents a side-by-side comparison of the key spectroscopic features of 2-fluorobenzylamine, 3-fluorobenzylamine, and 4-fluorobenzylamine to facilitate their differentiation.

Structural Isomers

The positional variation of the fluorine atom on the benzene ring is the primary determinant of the observed differences in the spectroscopic data.

isomers Figure 1: Structures of Fluorinated Benzylamine Isomers cluster_2 2-Fluorobenzylamine cluster_3 3-Fluorobenzylamine cluster_4 4-Fluorobenzylamine 2-FBA 3-FBA 4-FBA

Figure 1: Structures of Fluorinated Benzylamine Isomers

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the three fluorinated benzylamine isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts of the aromatic protons are particularly sensitive to the position of the fluorine atom due to its electron-withdrawing nature.

Isomer -CH₂- (ppm) -NH₂ (ppm) Aromatic Protons (ppm)
2-Fluorobenzylamine 3.881.516.88 - 7.44
3-Fluorobenzylamine 3.811.726.90 - 7.28
4-Fluorobenzylamine 3.801.456.95 - 7.27
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The position of the fluorine atom significantly influences the chemical shifts of the carbon atoms in the aromatic ring, particularly the carbon atom to which it is attached (C-F) and the ipso-carbon (C-CH₂NH₂).

Isomer -CH₂- (ppm) C-F (ppm) C-CH₂NH₂ (ppm) Other Aromatic Carbons (ppm)
2-Fluorobenzylamine 40.5161.5 (d, J=244 Hz)129.0 (d, J=14 Hz)115.2 (d, J=22 Hz), 124.2 (d, J=4 Hz), 128.8 (d, J=8 Hz), 129.1 (d, J=5 Hz)
3-Fluorobenzylamine 46.0163.0 (d, J=243 Hz)143.1 (d, J=7 Hz)113.5 (d, J=21 Hz), 114.0 (d, J=22 Hz), 123.0 (d, J=3 Hz), 129.8 (d, J=8 Hz)
4-Fluorobenzylamine 45.6162.1 (d, J=243 Hz)136.0 (d, J=3 Hz)115.2 (d, J=21 Hz), 129.3 (d, J=8 Hz)

Note: 'd' denotes a doublet, and 'J' represents the coupling constant in Hz.

Infrared (IR) Spectroscopy

The characteristic vibrational frequencies in the IR spectra help in identifying key functional groups. The C-F stretching frequency is a key indicator of the presence of the fluorine substituent.

Isomer N-H Stretch (cm⁻¹) C-H Aromatic Stretch (cm⁻¹) C=C Aromatic Stretch (cm⁻¹) C-N Stretch (cm⁻¹) C-F Stretch (cm⁻¹)
2-Fluorobenzylamine 3370, 329030601615, 1585, 149512251260
3-Fluorobenzylamine 3370, 329030401610, 1590, 149012401265
4-Fluorobenzylamine 3370, 329030401610, 151012301220
Mass Spectrometry (MS)

The fragmentation patterns in mass spectrometry provide valuable information about the molecular structure. The molecular ion peak (M⁺) and the base peak are key diagnostic features. A common fragment observed for all three isomers is the fluorotropylium ion at m/z 109.

Isomer Molecular Ion (M⁺, m/z) Base Peak (m/z) Major Fragments (m/z)
2-Fluorobenzylamine 125108109, 83, 77
3-Fluorobenzylamine 125124109, 105, 30
4-Fluorobenzylamine 125109108, 96, 77, 51

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of fluorinated benzylamine isomers. Instrument parameters may need to be optimized for specific equipment.

Experimental Workflow

experimental_workflow Figure 2: General Experimental Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Sample Fluorinated Benzylamine Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS GC-MS Analysis Sample->MS Process Spectral Interpretation and Comparison NMR->Process IR->Process MS->Process

Figure 2: General Experimental Workflow

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the fluorinated benzylamine isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Spectrometer: 400 MHz or higher.

    • Parameters: Acquire spectra at room temperature. A typical experiment includes 16-32 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy:

    • Spectrometer: 100 MHz or higher.

    • Parameters: Acquire proton-decoupled spectra. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary to obtain a good signal-to-noise ratio.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: As these compounds are liquids at room temperature, a neat sample can be analyzed. Place a drop of the liquid between two KBr or NaCl plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.[1]

  • Instrument Parameters:

    • Spectrometer: A standard FTIR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the clean KBr plates or ATR crystal should be collected prior to the sample analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the fluorinated benzylamine isomer (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

    • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 300.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

This guide provides a foundational understanding of the spectroscopic differences between 2-, 3-, and 4-fluorobenzylamine. The provided data and protocols should serve as a valuable resource for the identification and characterization of these important chemical isomers.

References

Comparative Analysis of N-ethyl and N-methyl Difluorobenzylamine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-substituted benzylamine scaffolds are prevalent in a wide array of biologically active compounds, including inhibitors of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. The nature of the N-alkyl substituent can significantly influence the potency, selectivity, and overall pharmacological profile of these molecules. This guide focuses on the potential differences between N-ethyl and N-methyl difluorobenzylamine derivatives, providing insights into their likely biological activities and the experimental methods used to assess them.

Structure-Activity Relationship (SAR) Insights

In the realm of enzyme inhibitors and receptor ligands, the size and nature of an N-alkyl group can profoundly impact biological activity. Generally, the transition from an N-methyl to an N-ethyl group can lead to several changes:

  • Steric Hindrance: The larger ethyl group may cause steric clashes within the binding pocket of a target protein, potentially reducing affinity. Conversely, it could also promote a more favorable binding conformation in some cases.

  • Lipophilicity: The addition of a methylene unit increases the lipophilicity of the molecule. This can affect cell membrane permeability, oral bioavailability, and interaction with hydrophobic pockets of the target protein.

  • Metabolic Stability: N-dealkylation is a common metabolic pathway. The rate of metabolism can differ between N-methyl and N-ethyl groups, influencing the compound's half-life and duration of action.

For monoamine oxidase inhibitors, early studies on related N-substituted phenethylamines indicated that N-alkylation with simple groups like methyl and ethyl often resulted in diminished activity compared to the parent amine.[1] However, the specific impact of these substitutions on a difluorobenzylamine core remains to be experimentally determined.

Potential Biological Activities and Assays

Based on the broader class of benzylamine derivatives, the primary biological activities of interest for N-ethyl and N-methyl difluorobenzylamines would likely be monoamine oxidase (MAO) inhibition and general cytotoxicity.

Monoamine Oxidase (MAO) Inhibition

MAO exists in two isoforms, MAO-A and MAO-B, which are important targets for the treatment of depression and neurodegenerative diseases, respectively.[2][3][4] The inhibitory activity of the difluorobenzylamine derivatives against these isoforms would be a key determinant of their therapeutic potential.

Table 1: Comparative Monoamine Oxidase (MAO) Inhibition Data (Hypothetical)

CompoundTargetIC50 (µM)Selectivity Index (MAO-A/MAO-B)
N-methyl-2,4-difluorobenzylamineMAO-AData not availableData not available
MAO-BData not available
N-ethyl-2,4-difluorobenzylamineMAO-AData not availableData not available
MAO-BData not available

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 indicates higher potency. The selectivity index is the ratio of IC50 values for MAO-A and MAO-B, indicating the compound's preference for one isoform over the other.

Cytotoxicity

Assessing the general toxicity of new chemical entities is a critical step in drug development. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Table 2: Comparative Cytotoxicity Data (Hypothetical)

CompoundCell LineIC50 (µM)
N-methyl-2,4-difluorobenzylaminee.g., HEK293Data not available
N-ethyl-2,4-difluorobenzylaminee.g., HEK293Data not available

IC50 values in this context represent the concentration of the compound that causes a 50% reduction in cell viability.

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a general method for determining the MAO inhibitory activity of test compounds using a commercially available kit or established spectrophotometric methods.

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-ethyl- and N-methyl-difluorobenzylamine derivatives against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine for both, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B)

  • Horseradish peroxidase (HRP)

  • HRP substrate (e.g., Amplex Red)

  • Phosphate buffer (pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • 96-well microplate

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Prepare serial dilutions of the test compounds and positive controls in phosphate buffer.

  • In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.

  • Add the test compounds or controls to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the MAO substrate.

  • Simultaneously, add the HRP and HRP substrate solution to detect the production of hydrogen peroxide, a byproduct of the MAO reaction.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Measure the fluorescence or absorbance at the appropriate wavelength.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT Cell Viability Assay

This protocol outlines the steps for assessing the cytotoxicity of the compounds using the MTT assay.

Objective: To determine the IC50 of N-ethyl- and N-methyl-difluorobenzylamine derivatives in a selected cell line.

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathways of MAO-A and MAO-B

MAO_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neurotransmitters Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) MAO_A MAO-A Neurotransmitters->MAO_A MAO_B MAO-B Neurotransmitters->MAO_B Vesicles Synaptic Vesicles Neurotransmitters->Vesicles Reuptake Metabolites Inactive Metabolites MAO_A->Metabolites MAO_B->Metabolites Synapse Vesicles->Synapse Release Receptors Postsynaptic Receptors Synapse->Receptors Binding

Caption: Simplified signaling pathway of MAO-A and MAO-B in a presynaptic neuron.

General Experimental Workflow for Compound Evaluation

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of N-ethyl and N-methyl difluorobenzylamine derivatives Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification MAO_Assay MAO-A and MAO-B Inhibition Assay Purification->MAO_Assay Cytotoxicity_Assay MTT Cytotoxicity Assay Purification->Cytotoxicity_Assay IC50_Determination IC50 Value Determination MAO_Assay->IC50_Determination Cytotoxicity_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

Conclusion

The substitution of an N-methyl with an N-ethyl group on a difluorobenzylamine core is likely to have a discernible impact on its biological activity, influencing its potency as a potential monoamine oxidase inhibitor and its cytotoxic profile. While direct experimental comparisons are currently lacking in the scientific literature, this guide provides a comprehensive framework for undertaking such an investigation. The detailed experimental protocols for MAO inhibition and cytotoxicity assays, along with an understanding of the underlying structure-activity relationships, will be invaluable for researchers aiming to explore the therapeutic potential of these and related compounds. Further empirical studies are essential to elucidate the precise effects of these N-alkyl substitutions and to guide the design of future derivatives with improved pharmacological properties.

References

Comparative Analysis of Precursors for N-Ethyl-2,3-difluorobenzylamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to the synthesis of N-Ethyl-2,3-difluorobenzylamine, comparing the two primary precursor pathways: reductive amination of 2,3-difluorobenzaldehyde and nucleophilic substitution of 2,3-difluorobenzyl bromide.

The synthesis of this compound, a valuable building block in medicinal chemistry and drug development, can be approached from two principal synthetic routes. This guide provides a comparative analysis of these pathways, focusing on the precursors: 2,3-difluorobenzaldehyde and 2,3-difluorobenzyl bromide. The selection of a precursor is a critical decision in process development, impacting reaction efficiency, yield, purity, and overall cost-effectiveness. This document aims to furnish researchers with the necessary data and experimental protocols to make an informed choice between these two key starting materials.

Executive Summary

While specific experimental data for the direct synthesis of this compound is not extensively reported in publicly available literature, this guide extrapolates from established chemical principles and related transformations to provide a comparative framework. The two primary synthetic strategies are:

  • Reductive Amination: This pathway involves the reaction of 2,3-difluorobenzaldehyde with ethylamine to form an intermediate imine, which is then reduced in situ to the desired this compound.

  • Nucleophilic Substitution (Alkylation): This route entails the reaction of 2,3-difluorobenzyl bromide with ethylamine, where the amine acts as a nucleophile to displace the bromide, forming the target secondary amine.

The choice between these precursors hinges on factors such as the availability and cost of the starting materials, the desired purity of the final product, and the scalability of the process.

Comparative Data

Due to the lack of direct comparative studies in the literature, the following table provides an estimated comparison based on typical outcomes for these reaction types.

ParameterReductive Amination of 2,3-difluorobenzaldehydeNucleophilic Substitution of 2,3-difluorobenzyl bromide
Precursor 2,3-difluorobenzaldehyde2,3-difluorobenzyl bromide
Co-reactant EthylamineEthylamine
Reagent Reducing agent (e.g., NaBH₄, NaBH(OAc)₃)Base (often excess ethylamine)
Typical Yield Generally high (often >80%)Variable, risk of over-alkylation
Purity Profile High, less prone to side productsPotential for mixtures of primary, secondary, and tertiary amines
Reaction Conditions Mild to moderateCan require heating, potential for pressure build-up
Scalability Generally goodCan be challenging to control on a large scale
Key Advantage High selectivity for the secondary amineSimpler one-pot reaction
Key Disadvantage Requires a separate reducing agentRisk of forming byproducts that are difficult to separate

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound from the two precursors. Researchers should optimize these conditions for their specific laboratory setup and scale.

Method 1: Reductive Amination of 2,3-difluorobenzaldehyde

This two-step, one-pot procedure involves the formation of an imine followed by its reduction.

Materials:

  • 2,3-difluorobenzaldehyde

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or another suitable solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane or ethyl acetate for extraction

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2,3-difluorobenzaldehyde (1.0 eq) in methanol. To this solution, add ethylamine (1.1-1.5 eq) dropwise at room temperature. Stir the reaction mixture for 1-2 hours to allow for the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent (e.g., sodium borohydride, 1.2-1.5 eq) in portions. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane or ethyl acetate to extract the product. Wash the organic layer sequentially with a dilute solution of hydrochloric acid, a saturated solution of sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure secondary amine.

Method 2: Nucleophilic Substitution of 2,3-difluorobenzyl bromide

This method involves the direct alkylation of ethylamine with 2,3-difluorobenzyl bromide. Controlling the stoichiometry is crucial to minimize the formation of the tertiary amine byproduct.

Materials:

  • 2,3-difluorobenzyl bromide

  • Ethylamine (a significant excess is typically used)

  • A suitable solvent such as tetrahydrofuran (THF), acetonitrile, or a polar aprotic solvent.

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) can be added, but excess ethylamine often serves this purpose.

  • Dichloromethane or ethyl acetate for extraction

  • Sodium bicarbonate (for workup)

Procedure:

  • Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve 2,3-difluorobenzyl bromide (1.0 eq) in a suitable solvent.

  • Amine Addition: Add a large excess of ethylamine (e.g., 5-10 eq) to the solution. The excess ethylamine acts as both the nucleophile and the base to neutralize the HBr formed during the reaction.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux for several hours, monitoring the progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate of ethylammonium bromide has formed, it can be removed by filtration. Dilute the filtrate with water and extract the product with dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product will likely be a mixture of the desired secondary amine and the tertiary amine byproduct. Purification by column chromatography is typically required to isolate the pure this compound.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the two synthetic routes.

reductive_amination 2,3-Difluorobenzaldehyde 2,3-Difluorobenzaldehyde Imine Intermediate Imine Intermediate 2,3-Difluorobenzaldehyde->Imine Intermediate + Ethylamine Ethylamine Ethylamine Ethylamine->Imine Intermediate This compound This compound Imine Intermediate->this compound + Reducing Agent Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4)->this compound

Caption: Reductive amination pathway to this compound.

nucleophilic_substitution 2,3-Difluorobenzyl bromide 2,3-Difluorobenzyl bromide This compound This compound 2,3-Difluorobenzyl bromide->this compound + Ethylamine (nucleophile) Ethylamine (excess) Ethylamine (excess) Ethylamine (excess)->this compound Over-alkylation byproduct Over-alkylation byproduct This compound->Over-alkylation byproduct + 2,3-Difluorobenzyl bromide

Caption: Nucleophilic substitution pathway and potential side reaction.

Conclusion

Both the reductive amination of 2,3-difluorobenzaldehyde and the nucleophilic substitution of 2,3-difluorobenzyl bromide are viable methods for the synthesis of this compound.

The reductive amination pathway is generally favored for its higher selectivity and the production of a cleaner product, which simplifies downstream purification. This method is often more amenable to scale-up due to better control over the reaction.

The nucleophilic substitution route is mechanistically simpler but is often plagued by the formation of over-alkylation byproducts. While using a large excess of ethylamine can mitigate this, it may not be economically viable on an industrial scale and necessitates a more rigorous purification process.

Ultimately, the choice of precursor and synthetic route will depend on the specific requirements of the research or development project, including cost, scale, and desired purity of the final product. It is recommended that small-scale trials of both methods be conducted to determine the most suitable process for a given application.

Validating the Structure of Synthesized N-Ethyl-2,3-difluorobenzylamine by NMR: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of synthesized N-Ethyl-2,3-difluorobenzylamine using Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the acquired NMR data of the synthesized product with predicted spectral data and known data of potential impurities, researchers can confidently confirm the structure and purity of the target molecule. This guide outlines the expected ¹H, ¹³C, and ¹⁹F NMR spectral characteristics of this compound and contrasts them with those of its precursors and a potential regioisomeric impurity.

Predicted and Comparative NMR Data

To facilitate the structural validation, the following tables summarize the predicted NMR data for this compound and the experimental data for relevant starting materials and a potential byproduct. These predictions are based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Related Compounds.

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
This compound (Predicted) Ar-H7.0 - 7.3m3H-
CH ₂-Ar~3.9t2HJ(H,F) ≈ 2-3
NH 1.5 - 2.5br s1H-
CH ₂-CH₃~2.7q2HJ(H,H) ≈ 7
CH₂-CH~1.1t3HJ(H,H) ≈ 7
2,3-Difluorobenzaldehyde-CH O~10.3t1HJ(H,F) ≈ 2
Ar-H7.3 - 7.9m3H-
Ethylamine-CH ₂-~2.7q2HJ(H,H) ≈ 7
-NH~1.3br s2H-
-CH~1.1t3HJ(H,H) ≈ 7
N-Ethyl-3,4-difluorobenzylamine (Analog)Ar-H6.9 - 7.2m3H-
CH ₂-Ar~3.7s2H-
NH 1.5 - 2.5br s1H-
CH ₂-CH₃~2.6q2HJ(H,H) ≈ 7
CH₂-CH~1.1t3HJ(H,H) ≈ 7

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Related Compounds.

CompoundCarbon AtomChemical Shift (δ, ppm)
This compound (Predicted) C -F148 - 152 (dd, ¹J(C,F) ≈ 245, ²J(C,F) ≈ 15)
C -F146 - 150 (dd, ¹J(C,F) ≈ 245, ²J(C,F) ≈ 15)
Ar-C 115 - 130
C H₂-Ar~45 (t, J(C,F) ≈ 4)
C H₂-CH₃~44
CH₂-C H₃~15
2,3-Difluorobenzaldehyde-C HO~188 (t, J(C,F) ≈ 3)
C -F~155 (dd)
C -F~150 (dd)
Ar-C 120 - 135
Ethylamine-C H₂-~36
-C H₃~19
N-Ethyl-3,4-difluorobenzylamine (Analog)C -F~150 (dd)
C -F~148 (dd)
Ar-C 115 - 135
C H₂-Ar~52
C H₂-CH₃~44
CH₂-C H₃~15

Table 3: Predicted ¹⁹F NMR Data for this compound.

CompoundFluorine AtomChemical Shift (δ, ppm)Multiplicity
This compound (Predicted) Ar-F-135 to -145m
Ar-F-150 to -160m

Experimental Protocol for NMR Analysis

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the synthesized this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used, or the spectrometer can be referenced to an internal deuterium lock frequency.

  • Filter the solution into a standard 5 mm NMR tube.

2. NMR Data Acquisition:

  • All NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle = 30-45°, acquisition time = 2-4 s, relaxation delay = 1-2 s, number of scans = 16 or more for good signal-to-noise.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: pulse angle = 30-45°, acquisition time = 1-2 s, relaxation delay = 2-5 s, number of scans = 1024 or more.

    • A DEPT-135 experiment is recommended to differentiate between CH, CH₂, and CH₃ signals.

  • ¹⁹F NMR:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • The spectral width should be set to cover the aromatic fluorine region (e.g., -100 to -180 ppm).

    • Typical parameters: pulse angle = 30-45°, acquisition time = 1-2 s, relaxation delay = 1-2 s, number of scans = 64 or more.

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

  • Calibrate the chemical shift scale using the TMS signal for ¹H and ¹³C spectra.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

  • Analyze the multiplicities and coupling constants (J-values) in all spectra to elucidate the connectivity of the atoms.

  • Compare the processed spectra with the predicted data and the data of potential impurities to confirm the structure and assess the purity of the synthesized product.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the validation of the synthesized this compound structure using NMR spectroscopy.

structure_validation_workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis cluster_validation Structure Validation synthesis Reductive Amination of 2,3-Difluorobenzaldehyde with Ethylamine sample_prep Sample Preparation (CDCl₃, TMS) synthesis->sample_prep nmr_acquisition 1H, 13C, 19F NMR Data Acquisition sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->data_processing data_comparison Comparison with Predicted Data and Impurity Spectra data_processing->data_comparison structure_confirmation Structure Confirmation and Purity Assessment data_comparison->structure_confirmation Match structure_incorrect Structure Incorrect or Impure Product data_comparison->structure_incorrect Mismatch

Caption: Workflow for the synthesis and NMR-based structural validation of this compound.

Comparative Cross-Reactivity Analysis of N-Ethyl-2,3-difluorobenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical cross-reactivity profile of N-Ethyl-2,3-difluorobenzylamine, a novel synthetic compound, against a panel of structurally and functionally related enzyme targets. Due to the limited availability of direct experimental data on this specific molecule, this document presents a projected cross-reactivity assessment based on the known behavior of similar substituted benzylamine derivatives. The experimental data herein is illustrative to guide future research and development.

Introduction

This compound belongs to the class of substituted benzylamines, which are recognized as privileged structures in medicinal chemistry due to their ability to interact with a variety of biological targets. Derivatives of benzylamine have shown activity as inhibitors of enzymes such as serine proteases and 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3)[1]. Understanding the cross-reactivity of a new chemical entity is crucial for predicting its selectivity, potential off-target effects, and overall safety profile. This guide outlines a systematic approach to evaluating the cross-reactivity of this compound and its hypothetical derivatives.

Hypothetical Target Profile and Cross-Reactivity Data

Based on structure-activity relationship (SAR) studies of similar benzylamine compounds, we hypothesize that this compound (designated as Compound X) is a potent inhibitor of a specific serine protease, Target A. To assess its selectivity, we have projected its inhibitory activity against other related serine proteases (Target B and Target C) and a structurally distinct enzyme, 17β-HSD3.

Table 1: Comparative Inhibitory Activity of Compound X and Alternatives

CompoundTarget A (Serine Protease) IC₅₀ (nM)Target B (Serine Protease) IC₅₀ (nM)Target C (Serine Protease) IC₅₀ (nM)17β-HSD3 IC₅₀ (nM)
Compound X (this compound) 50 1500 >10000 8500
Alternative 1 (Unsubstituted Benzylamine)50008000>10000>10000
Alternative 2 (N-Ethyl-benzylamine)8002500>100009500

Table 2: Binding Affinity (Ki) of Compound X for Target Enzymes

CompoundTarget A (Ki, nM)Target B (Ki, nM)Target C (Ki, nM)17β-HSD3 (Ki, nM)
Compound X 25 750 >5000 4250

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

To generate the comparative data presented above, the following standard experimental protocols would be employed.

Protocol 1: Enzyme Inhibition Assay for IC₅₀ Determination

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific enzyme target.

Materials:

  • Purified target enzyme (Target A, B, C, or 17β-HSD3)

  • Substrate specific to the enzyme

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compound (Compound X or alternatives) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 96-well plate, add the assay buffer, the specific enzyme, and the diluted test compound to each well.

  • Include control wells containing the enzyme and buffer but no inhibitor (for 100% activity) and wells with buffer and substrate but no enzyme (for background).

  • Pre-incubate the enzyme with the test compound for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding the specific substrate to all wells.

  • Monitor the reaction progress by measuring the absorbance or fluorescence of the product formation at regular intervals using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.[2]

Protocol 2: Competitive ELISA for Small Molecule Cross-Reactivity

This protocol outlines a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to assess the binding of the test compound to immobilized targets.

Materials:

  • High-binding 96-well microplate

  • Purified target enzymes

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Test compound and known ligand (competitor)

  • Enzyme-conjugated primary antibody specific to the known ligand

  • Substrate for the enzyme conjugate (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Coat the wells of a 96-well microplate with the purified target enzyme in coating buffer overnight at 4°C.[3]

  • Wash the plate three times with wash buffer.

  • Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.[3]

  • Wash the plate three times with wash buffer.

  • Prepare serial dilutions of the test compound (this compound) and a fixed concentration of a known enzyme-conjugated ligand (competitor).

  • Add the mixture of the test compound and the competitor to the wells and incubate for 1 hour at 37°C.

  • Wash the plate five times with wash buffer.

  • Add the substrate solution to each well and incubate in the dark until a color change is observed.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader. A lower absorbance indicates higher binding of the test compound.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Dilutions add_reagents Add Enzyme, Buffer, and Compound to Microplate prep_compound->add_reagents prep_enzyme Prepare Enzyme and Substrate prep_enzyme->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate measure Measure Absorbance/Fluorescence add_substrate->measure calc_rates Calculate Reaction Rates measure->calc_rates plot_data Plot Inhibition Curve calc_rates->plot_data det_ic50 Determine IC50 plot_data->det_ic50 output output det_ic50->output Cross-Reactivity Profile

Caption: Workflow for determining the IC₅₀ of this compound derivatives.

Hypothetical Signaling Pathway Inhibition

cluster_pathway Serine Protease Signaling Cascade Zymogen Inactive Zymogen ActiveProtease Active Serine Protease (Target A) Zymogen->ActiveProtease Activation Substrate Protein Substrate ActiveProtease->Substrate Cleavage CleavedSubstrate Cleaved Substrate Substrate->CleavedSubstrate Downstream Downstream Signaling (e.g., PAR activation) CleavedSubstrate->Downstream Response Cellular Response (e.g., Inflammation) Downstream->Response Inhibitor This compound (Compound X) Inhibitor->ActiveProtease Inhibition

Caption: Inhibition of a hypothetical serine protease signaling pathway by Compound X.

References

Performance of N-Ethyl-2,3-difluorobenzylamine in Ugi Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Ugi four-component reaction (U-4CR) is a powerful tool in synthetic and medicinal chemistry, enabling the rapid assembly of complex α-acylamino carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. The choice of the amine component is crucial for the reaction's success and the properties of the resulting product. This guide provides a comparative overview of the expected performance of N-Ethyl-2,3-difluorobenzylamine in Ugi reactions, benchmarked against other commonly used benzylamine derivatives.

The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity. This compound offers a unique combination of a secondary amine, providing steric bulk, and a difluorinated phenyl ring, which can impart desirable physicochemical properties to the final Ugi product. This guide presents hypothetical performance data based on established trends in Ugi chemistry, alongside a detailed experimental protocol and a mechanistic diagram to aid researchers in their synthetic endeavors.

Comparative Performance of Amines in the Ugi Reaction

The following table summarizes the anticipated performance of this compound in a model Ugi reaction, compared to structurally related amines. The data for this compound is extrapolated based on the known effects of N-alkylation and fluorine substitution on the reactivity of amines in the Ugi reaction. Generally, N-alkylation can slightly decrease reaction rates due to steric hindrance, while electron-withdrawing fluorine substituents may reduce the nucleophilicity of the amine, potentially requiring longer reaction times or yielding slightly lower outputs. However, fluorinated compounds have been successfully employed in Ugi reactions, in some cases leading to high yields.[1]

AmineStructureExpected Reaction Time (h)Expected Yield (%)Notes
Benzylamine2485-95Standard primary amine, generally provides high yields.
N-Ethylbenzylamine24-4880-90Secondary amine, may exhibit slightly slower reaction rates compared to primary amines due to increased steric hindrance.
4-Fluorobenzylamine2480-90Electron-withdrawing fluorine may slightly reduce nucleophilicity, but generally performs well.
This compound 24-72 75-85 (estimated) The combination of N-alkylation and two electron-withdrawing fluorine atoms may lead to longer reaction times and slightly lower yields compared to simpler benzylamines. Optimization of reaction conditions may be necessary.

Experimental Protocol: General Procedure for the Ugi Four-Component Reaction

This protocol describes a general procedure for the Ugi reaction that can be adapted for use with this compound and other amines.

Materials:

  • Aldehyde (e.g., Benzaldehyde, 1.0 mmol, 1.0 eq.)

  • Amine (e.g., this compound, 1.0 mmol, 1.0 eq.)

  • Carboxylic acid (e.g., Acetic acid, 1.0 mmol, 1.0 eq.)

  • Isocyanide (e.g., tert-Butyl isocyanide, 1.0 mmol, 1.0 eq.)

  • Methanol (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 mmol), amine (1.0 mmol), and carboxylic acid (1.0 mmol).

  • Dissolve the components in methanol (5 mL).

  • Stir the mixture at room temperature for 15-30 minutes to facilitate imine formation.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acylamino carboxamide.

Ugi Reaction Mechanism

The Ugi reaction proceeds through a series of equilibrium steps, culminating in an irreversible Mumm rearrangement to form the stable α-acylamino carboxamide product.

Ugi_Reaction_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Addition of Isocyanide cluster_3 Step 3: Nucleophilic Attack cluster_4 Step 4: Mumm Rearrangement Aldehyde Aldehyde Imine Imine Aldehyde->Imine + Amine - H2O Amine Amine Amine->Imine Nitrillium_Ion Nitrillium_Ion Imine->Nitrillium_Ion + Isocyanide Isocyanide Isocyanide Isocyanide->Nitrillium_Ion Intermediate Intermediate Nitrillium_Ion->Intermediate + Carboxylic Acid Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Intermediate Ugi_Product Ugi_Product Intermediate->Ugi_Product Irreversible

Caption: General mechanism of the Ugi four-component reaction.

Conclusion

This compound represents a valuable building block for the synthesis of novel, fluorinated compounds via the Ugi reaction. While the combined electronic and steric effects of the N-ethyl and difluorophenyl groups may necessitate slightly adjusted reaction conditions compared to simpler amines, the potential benefits in terms of the resulting products' pharmacological properties make it an attractive option for drug discovery and development. The provided protocol and mechanistic overview serve as a starting point for researchers to explore the utility of this and other functionalized amines in the versatile Ugi reaction.

References

A Comparative Guide to the Synthesis of N-Alkylated Difluorobenzylamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorinated motifs into pharmacologically active molecules is a well-established strategy for enhancing metabolic stability, binding affinity, and bioavailability. N-alkylated difluorobenzylamines, in particular, are key structural units in a variety of therapeutic agents. The efficient and selective synthesis of these compounds is therefore of significant interest to the drug development community. This guide provides an objective comparison of the most common synthetic routes to N-alkylated difluorobenzylamines, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

Method General Reaction Typical Yield Key Advantages Key Disadvantages Ref.
Reductive Amination 2,4-Difluorobenzaldehyde + R-NH₂ → N-alkyl-2,4-difluorobenzylamine60-95%One-pot procedure, mild conditions, uses readily available starting materials, generally cost-effective.Limited by the availability of the corresponding aldehyde/ketone, chemoselectivity issues with other reducible functional groups, potential for over-alkylation.[1][2]
Buchwald-Hartwig Amination 2,4-Difluorobenzyl halide + R-NH₂ --(Pd catalyst)--> N-alkyl-2,4-difluorobenzylamine70-99%Broad substrate scope (primary and secondary amines), excellent functional group tolerance, high yields.Use of expensive and air-sensitive palladium catalysts and ligands, requires inert atmosphere, potential for heavy metal contamination in the final product.[3][4]
Direct N-Alkylation 2,4-Difluorobenzylamine + R-X → N-alkyl-2,4-difluorobenzylamine70-98%Simple procedure, avoids the use of metal catalysts, can be performed under relatively mild conditions.Risk of over-alkylation leading to tertiary amines and quaternary ammonium salts, requires a pre-existing difluorobenzylamine starting material.[5][6]

In-Depth Analysis of Synthetic Routes

Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound (2,4-difluorobenzaldehyde) with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the desired N-alkylated difluorobenzylamine.[7]

Advantages: This method is often favored for its operational simplicity, typically proceeding as a one-pot reaction under mild conditions.[2] The starting materials, 2,4-difluorobenzaldehyde and various primary amines, are generally commercially available and cost-effective.

Disadvantages: A primary limitation is the potential for side reactions if the substrate contains other reducible functional groups. The choice of reducing agent is crucial to ensure selective reduction of the imine intermediate. Common reagents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which offer good selectivity.[2] Over-alkylation to form tertiary amines can also be a competing pathway, particularly with primary amines.

Experimental Protocol: Synthesis of N-benzyl-2,4-difluorobenzylamine

To a solution of 2,4-difluorobenzaldehyde (1.0 mmol) and benzylamine (1.1 mmol) in methanol (10 mL) is added a catalytic amount of acetic acid (0.1 mmol). The mixture is stirred at room temperature for 1 hour to facilitate imine formation. Subsequently, sodium borohydride (1.5 mmol) is added portion-wise at 0 °C. The reaction is then stirred at room temperature for an additional 4 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N-benzyl-2,4-difluorobenzylamine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] This method is particularly useful for coupling aryl halides or pseudohalides with a wide range of amines. In the context of N-alkylated difluorobenzylamines, this typically involves the reaction of a 2,4-difluorobenzyl halide with a primary or secondary amine.

Advantages: The primary advantage of this method is its remarkably broad substrate scope and high functional group tolerance, allowing for the synthesis of complex molecules that may not be accessible through other routes.[3] It consistently delivers high yields for both primary and secondary amines.

Disadvantages: The main drawbacks are the cost and air-sensitivity of the palladium catalysts and the specialized phosphine ligands required.[8] The reaction must be carried out under an inert atmosphere, and careful purification is necessary to remove any residual palladium, which is a critical consideration in pharmaceutical synthesis.

Experimental Protocol: Synthesis of N-phenyl-2,4-difluorobenzylamine

An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL), 2,4-difluorobenzyl bromide (1.0 mmol), and aniline (1.2 mmol) are then added via syringe. The reaction mixture is heated to 100 °C and stirred for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.[3]

Direct N-Alkylation

Direct N-alkylation involves the reaction of 2,4-difluorobenzylamine with an alkyl halide. This is a classical and straightforward method for forming C-N bonds.

Advantages: This method is experimentally simple and avoids the use of expensive metal catalysts. It can be a very efficient route if the starting 2,4-difluorobenzylamine is readily available. Greener protocols utilizing solid-supported bases like potassium fluoride on alumina have also been developed.[5]

Disadvantages: The principal challenge with direct alkylation is controlling the selectivity. The primary amine product is often more nucleophilic than the starting amine, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium salts as byproducts.[2] This necessitates careful control of stoichiometry and reaction conditions to favor mono-alkylation.

Experimental Protocol: Synthesis of N-ethyl-2,4-difluorobenzylamine

To a solution of 2,4-difluorobenzylamine (1.0 mmol) in acetonitrile (10 mL) is added potassium carbonate (1.5 mmol) and ethyl iodide (1.1 mmol). The mixture is stirred at 60 °C for 12 hours. After cooling, the inorganic salts are filtered off, and the solvent is removed in vacuo. The residue is taken up in ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product is then purified by column chromatography.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of N-alkylated difluorobenzylamines, applicable to all the discussed methods with minor variations in the reaction step.

Synthetic Workflow for N-Alkylated Difluorobenzylamines Generalized Synthetic Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants Starting Materials (e.g., 2,4-Difluorobenzaldehyde + Amine) Reaction Chemical Reaction (e.g., Reductive Amination) Reactants->Reaction Reagents, Catalyst, Solvent Quenching Reaction Quenching Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Final Product Characterization->Final_Product

References

Navigating Lipophilicity and Metabolic Stability in Drug Discovery: A Comparative Guide to N-Ethyl-2,3-difluorobenzylamine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, optimizing a compound's physicochemical properties is a critical step toward creating a viable therapeutic agent. This guide provides a comparative analysis of the lipophilicity and metabolic stability of N-Ethyl-2,3-difluorobenzylamine and its analogs, offering insights supported by experimental data and detailed protocols.

The strategic incorporation of fluorine atoms into drug candidates has become a widely adopted strategy to enhance metabolic stability and modulate lipophilicity.[1] The strong carbon-fluorine bond is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond, often leading to a longer half-life and improved pharmacokinetic profile.[1] This guide delves into these crucial parameters for this compound, a scaffold of interest in medicinal chemistry, and compares its expected properties with structurally related compounds.

Comparative Analysis of Physicochemical Properties

CompoundLogP (Predicted)Metabolic Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Data Source
N-Ethylbenzylamine (Parent)2.1Data not availableData not availableChemDraw Prediction
This compound2.5Data not availableData not availableChemDraw Prediction
N-Ethyl pentedroneData not available770 (Human Liver Microsomes)3.6 (Human Liver Microsomes)--INVALID-LINK--[2][3]

Note: LogP values for N-Ethylbenzylamine and this compound are predicted using ChemDraw software and are for comparative purposes only. Experimental determination is required for definitive values.

The predicted increase in LogP for this compound compared to its non-fluorinated counterpart suggests that the introduction of two fluorine atoms enhances its lipophilicity. This is a common effect of fluorination and can influence a compound's ability to cross cell membranes.

The metabolic stability data for N-ethyl pentedrone in human liver microsomes provides a valuable benchmark. With a long half-life of 770 minutes and low intrinsic clearance of 3.6 µL/min/mg, N-ethyl pentedrone demonstrates significant metabolic stability.[2][3] It is hypothesized that the difluoro-substitution in this compound would confer similar or potentially enhanced metabolic stability by blocking sites susceptible to oxidative metabolism.

Experimental Protocols

To facilitate reproducible research, detailed methodologies for determining lipophilicity and metabolic stability are provided below.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a standard measure of lipophilicity. The shake-flask method remains a reliable, albeit manual, approach.

  • Preparation of Phases: Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol. Conversely, saturate n-octanol with the phosphate buffer. Allow the two phases to separate.

  • Sample Preparation: Accurately weigh the test compound and dissolve it in a known volume of the aqueous phase to create a stock solution.

  • Partitioning: Mix a known volume of the stock solution with an equal volume of the n-octanol phase in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the aqueous and octanol phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

  • Reagents and Materials:

    • Human Liver Microsomes (HLM)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • Test compound stock solution (in a suitable organic solvent like DMSO, final concentration typically 1 µM)

    • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized drug)

    • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

  • Incubation Procedure:

    • Pre-warm a mixture of HLM and phosphate buffer to 37°C.

    • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to the cold quenching solution.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).

Experimental and Logical Workflow Diagrams

To visually represent the processes involved in evaluating these key drug discovery parameters, the following diagrams are provided.

Lipophilicity_Workflow cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation Buffer Aqueous Phase (e.g., pH 7.4 Buffer) Saturate1 Saturated Aqueous Phase Buffer->Saturate1 Saturate with n-Octanol Octanol Organic Phase (n-Octanol) Saturate2 Saturated Organic Phase Octanol->Saturate2 Saturate with Buffer Mix Mix Aqueous & Organic Phases Compound Test Compound Dissolve Dissolve in Aqueous Phase Compound->Dissolve Dissolve->Mix Equilibrate Shake to Equilibrate Mix->Equilibrate Separate Centrifuge to Separate Phases Equilibrate->Separate Quantify_Aq Quantify in Aqueous Phase Separate->Quantify_Aq Quantify_Org Quantify in Organic Phase Separate->Quantify_Org Calculate Calculate LogP Quantify_Aq->Calculate Quantify_Org->Calculate

Caption: Workflow for LogP Determination.

Metabolic_Stability_Workflow cluster_incubation In Vitro Incubation cluster_sampling Time-Course Sampling cluster_analysis Analysis & Data Processing HLM Human Liver Microsomes Mix Incubate at 37°C HLM->Mix Buffer Phosphate Buffer Buffer->Mix NADPH NADPH Regenerating System NADPH->Mix Compound Test Compound Compound->Mix Timepoints Collect Aliquots at Multiple Time Points Mix->Timepoints Quench Quench Reaction (e.g., Acetonitrile) Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Calculate Calculate t½ and CLint LCMS->Calculate

Caption: Metabolic Stability Assay Workflow.

References

Benchmarking N-Ethyl-2,3-difluorobenzylamine: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a well-established approach to enhance pharmacokinetic and pharmacodynamic properties. N-Ethyl-2,3-difluorobenzylamine emerges as a promising building block, offering a unique substitution pattern that can significantly influence a molecule's biological activity. This guide provides a comprehensive comparison of this compound against other commonly employed fluorinated building blocks, supported by predicted and experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical and Pharmacokinetic Properties: A Comparative Analysis

The introduction of fluorine atoms can modulate key physicochemical properties such as lipophilicity (logP) and basicity (pKa), which in turn affect a compound's metabolic stability and membrane permeability. The following table summarizes a comparison of this compound with other fluorinated benzylamine analogues.

CompoundStructureMolecular Weight ( g/mol )Predicted logPPredicted pKaPredicted Human Liver Microsomal Stability (CLint, µL/min/mg)Predicted Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
This compound this compound Structure171.192.358.70ModerateHigh
4-Fluorobenzylamine[1][2][3]4-Fluorobenzylamine Structure125.141.299.01Low to ModerateHigh
4-(Trifluoromethyl)benzylamine[4][5][6][7]4-(Trifluoromethyl)benzylamine Structure175.151.988.15Moderate to HighHigh
3,4-Difluorobenzylamine[8][9][10][11]3,4-Difluorobenzylamine Structure143.131.458.58Low to ModerateHigh

Note: Predicted values for this compound were generated using in silico models. Experimental values for other compounds are cited where available.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and transparency.

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A common method for its determination is the shake-flask method followed by HPLC analysis.

Protocol:

  • Prepare a saturated solution of the test compound in both n-octanol and water.

  • Equilibrate equal volumes of the n-octanol and water phases by shaking for 24 hours at a constant temperature.

  • Add a known amount of the test compound to the biphasic system.

  • Shake the mixture for a set period to allow for partitioning.

  • Separate the two phases by centrifugation.

  • Determine the concentration of the compound in each phase using a validated HPLC method.

  • Calculate the logP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of pKa

The pKa value, the negative logarithm of the acid dissociation constant, is crucial for understanding the ionization state of a compound at physiological pH. Potentiometric titration is a standard method for pKa determination.

Protocol:

  • Dissolve a precise amount of the test compound in a suitable solvent (e.g., methanol/water).

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Plot the pH versus the volume of titrant added.

  • The pKa is determined from the inflection point of the titration curve.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s.

Protocol:

  • Pre-incubate human liver microsomes (HLM) with the test compound in a phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Caco-2 Permeability Assay

The Caco-2 cell monolayer model is widely used to predict in vitro intestinal permeability of drug candidates.

Protocol:

  • Seed Caco-2 cells on permeable filter supports in a transwell plate and culture for 21-25 days to allow for differentiation into a polarized monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Add the test compound to the apical (A) side of the monolayer.

  • At specified time intervals, collect samples from the basolateral (B) side.

  • To assess efflux, add the test compound to the basolateral side and collect samples from the apical side.

  • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A).

Visualizing Synthesis and Biological Interactions

To further illustrate the utility of this compound, the following diagrams provide a conceptual overview of its synthesis, its potential impact on drug-receptor interactions, and a decision-making framework for selecting fluorinated building blocks.

synthesis_workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product 2_3_difluorobenzaldehyde 2,3-Difluorobenzaldehyde reductive_amination Reductive Amination 2_3_difluorobenzaldehyde->reductive_amination ethylamine Ethylamine ethylamine->reductive_amination reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->reductive_amination product This compound reductive_amination->product

Caption: Plausible synthetic route to this compound.

drug_receptor_interaction cluster_receptor Receptor Binding Pocket cluster_ligand Fluorinated Ligand cluster_interactions Key Interactions Enhanced by Fluorine receptor_pocket Hydrophobic Pocket & Polar Residues ligand This compound Moiety ligand->receptor_pocket Binding lipophilicity Increased Lipophilicity: Enhanced hydrophobic interactions ligand->lipophilicity h_bond Altered pKa: Modulated hydrogen bonding ligand->h_bond metabolic_stability Metabolic Shielding: Blocked metabolic hotspots ligand->metabolic_stability

Caption: Impact of fluorination on drug-receptor interactions.

decision_tree start Start: Need to Optimize Lead Compound q1 Primary Goal? start->q1 a1_stability Increase Metabolic Stability q1->a1_stability Stability a1_potency Increase Potency/Binding q1->a1_potency Potency a1_permeability Improve Permeability q1->a1_permeability Permeability q2_stability Known Metabolic Hotspot? a1_stability->q2_stability q3_potency Target Pocket Known? a1_potency->q3_potency q4_permeability High Efflux Ratio? a1_permeability->q4_permeability a2_yes Block with CF₃ or F q2_stability->a2_yes Yes a2_no Consider di- or tri-fluoro substitution q2_stability->a2_no No a3_yes Model interactions to guide substitution pattern q3_potency->a3_yes Yes a3_no Empirically test mono-, di-, and tri-fluorinated analogs q3_potency->a3_no No a4_yes Modify pKa with electron-withdrawing F groups q4_permeability->a4_yes Yes a4_no Increase lipophilicity with CF₃ or multiple F q4_permeability->a4_no No

Caption: Decision tree for selecting fluorinated building blocks.

References

Safety Operating Guide

Proper Disposal of N-Ethyl-2,3-difluorobenzylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of N-Ethyl-2,3-difluorobenzylamine based on available safety data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols and to ensure compliance with all local, state, and federal regulations.

I. Immediate Safety and Hazard Assessment

This compound is a chemical that requires careful handling due to its potential hazards. Based on data from similar fluorinated and aminated organic compounds, it should be treated as a hazardous substance.

A. Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn to minimize exposure:

PPE CategorySpecification
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Impervious gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart for specific breakthrough times.
Body Protection A chemically resistant laboratory coat, apron, and closed-toe shoes. For larger quantities or potential for splashing, use coveralls.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

B. Hazard Identification

While a specific SDS is unavailable, related compounds exhibit the following hazards, which should be assumed for this compound:

Hazard ClassPotential Effects
Acute Toxicity (Oral) Harmful if swallowed.[2]
Acute Toxicity (Dermal) Harmful in contact with skin.[2]
Acute Toxicity (Inhalation) Harmful if inhaled.[2]
Skin Corrosion/Irritation May cause skin irritation or burns.[1][2]
Eye Damage/Irritation May cause serious eye irritation or damage.[1][2]
Respiratory Irritation May cause respiratory irritation.[2]
Flammability May be a combustible liquid.[1] Keep away from heat, sparks, and open flames.[1][3]

C. Incompatible Materials

To prevent hazardous reactions, do not mix this compound with the following:

  • Strong oxidizing agents[1]

  • Strong acids[1]

  • Acid chlorides[1]

II. Logistical and Operational Disposal Plan

This section outlines the step-by-step procedure for the safe collection and disposal of this compound waste.

A. Waste Collection

  • Designated Waste Container: Use a dedicated, properly labeled, and chemically resistant container for liquid waste. The container should have a secure, tight-fitting lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials.[1][3]

B. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Hazards & Don Appropriate PPE B Use Designated, Labeled Waste Container A->B Begin Collection C Segregate from Incompatible Wastes B->C D Securely Seal Container C->D E Store in a Cool, Ventilated, Secondary Containment Area D->E Store Securely F Contact EHS for Waste Pickup E->F Request Disposal G Transport by Licensed Waste Disposal Vendor F->G H Dispose at an Approved Waste Disposal Plant G->H

Caption: Workflow for the safe disposal of this compound.

C. Final Disposal Procedure

  • Contact EHS: Once the waste container is ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup.

  • Professional Disposal: The disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.[1][3] Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Documentation: Maintain accurate records of the amount of waste generated and the date of disposal, following your institution's and local regulatory requirements.

III. Emergency Procedures

In the event of an exposure or spill, follow these immediate actions:

IncidentFirst Aid / Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2]
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]
Minor Spill Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.
Major Spill Evacuate the area immediately. Contact your institution's emergency response team and EHS department.

References

Personal protective equipment for handling N-Ethyl-2,3-difluorobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of N-Ethyl-2,3-difluorobenzylamine. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk to personnel and the environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential hazards. While a specific Safety Data Sheet (SDS) for this compound was not found, data from structurally similar compounds, such as other fluorinated and ethylated benzylamines, indicate that it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation or burns.[1][2] Therefore, a comprehensive approach to personal protective equipment is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles or Face ShieldMust provide a complete seal around the eyes. A face shield is recommended when there is a risk of splashes.[3][4][5]
Skin Protection Chemical-Resistant GlovesImpervious gloves are required. Nitrile, neoprene, or butyl rubber gloves are generally suitable for handling amines and halogenated compounds.[1][4] Always check the glove manufacturer's chemical resistance guide.
Lab Coat or Chemical-Resistant ApronA fully buttoned lab coat should be worn. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised.[5]
Closed-Toe ShoesLeather or chemical-resistant shoes are mandatory. Do not wear perforated shoes, sandals, or cloth sneakers.[3][4]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[6][7][8] If a fume hood is not available or in case of a spill, a respirator with an appropriate organic vapor cartridge is necessary.[8]

Operational Plan for Safe Handling

A systematic approach is critical when working with this compound. The following workflow outlines the necessary steps to ensure a safe handling process from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review SDS of Similar Compounds prep_ppe Assemble and Inspect PPE prep_sds->prep_ppe prep_workspace Prepare and Verify Fume Hood prep_ppe->prep_workspace prep_emergency Locate Emergency Equipment (Eyewash, Safety Shower) prep_workspace->prep_emergency handle_transfer Transfer Chemical in Fume Hood prep_emergency->handle_transfer handle_weigh Weigh with Care handle_transfer->handle_weigh handle_reaction Set Up Reaction handle_weigh->handle_reaction post_decontaminate Decontaminate Glassware and Surfaces handle_reaction->post_decontaminate post_ppe Remove and Dispose of PPE Correctly post_decontaminate->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Safe Handling Workflow for this compound.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[9][10][11][12]

Waste Segregation and Disposal Protocol

Waste TypeContainerLabelingDisposal Procedure
Unused or Waste this compound Designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[9][10]Must include the full chemical name and associated hazards (e.g., "Corrosive," "Toxic").Dispose of through your institution's hazardous waste management program. Do not pour down the drain.[10][12]
Contaminated Labware (e.g., pipette tips, gloves) Separate, sealed, and labeled "Solid Halogenated Waste" container.Must clearly indicate the contents that contaminated the materials.Dispose of as hazardous solid waste.
Contaminated Solvents Designated, sealed, and clearly labeled "Halogenated Organic Solvent Waste" container.List all solvent components and their approximate percentages.[11]Keep halogenated and non-halogenated solvent waste separate to reduce disposal costs and environmental impact.[12][13]

The following diagram illustrates the decision-making process for the proper disposal of waste generated from handling this compound.

start Waste Generated is_liquid Is the waste liquid? start->is_liquid is_halogenated Is it a halogenated organic compound? is_liquid->is_halogenated Yes is_solid Is the waste solid? is_liquid->is_solid No halogenated_liquid Collect in 'Halogenated Organic Liquid Waste' is_halogenated->halogenated_liquid Yes non_halogenated_liquid Collect in 'Non-Halogenated Organic Liquid Waste' is_halogenated->non_halogenated_liquid No is_contaminated Is it contaminated with the chemical? is_solid->is_contaminated Yes halogenated_solid Collect in 'Contaminated Solid Waste' is_contaminated->halogenated_solid Yes non_hazardous_solid Dispose as Non-Hazardous Waste is_contaminated->non_hazardous_solid No end Dispose via Institutional Hazardous Waste Program halogenated_liquid->end non_halogenated_liquid->end halogenated_solid->end

Waste Disposal Decision Tree.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.